2-Aminothiophene-3-carbonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
2-aminothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGHZFWFGXDIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353072 | |
| Record name | 2-Aminothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-82-5 | |
| Record name | 2-Aminothiophene-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Aminothiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-aminothiophene-3-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, and reactivity. Special emphasis is placed on its role as a precursor to a diverse range of biologically active molecules. Experimental protocols for its synthesis and key transformations are provided, alongside an exploration of the signaling pathways modulated by its derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂S | [2][3] |
| Molecular Weight | 124.17 g/mol | [2][3] |
| Appearance | White to light yellow/orange powder/crystalline solid | |
| Melting Point | 104-108 °C | [3] |
| CAS Number | 4651-82-5 | [2][3] |
| Predicted pKa | -0.28 ± 0.10 | |
| XLogP3-AA | 1.5 | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from closely related derivatives.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the protons of the amino group. The chemical shifts (δ) in ppm relative to TMS would be approximately: δ 6.0-7.0 (2H, d, J ≈ 5-6 Hz, thiophene protons), δ 5.0-6.0 (2H, br s, NH₂ protons). The coupling constant (J) between the two thiophene protons is characteristic of their ortho relationship. The amino protons typically appear as a broad singlet and their chemical shift can be solvent-dependent. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The approximate chemical shifts (δ) in ppm are: δ 160-170 (C2-NH₂), δ 120-130 (C4 and C5), δ 115-120 (C≡N), δ 80-90 (C3-CN). The carbon attached to the amino group (C2) is expected to be the most downfield, while the carbon of the nitrile group (C≡N) will also have a characteristic chemical shift. |
| FTIR | The infrared spectrum provides key information about the functional groups present. Expected characteristic vibrational frequencies (ν) in cm⁻¹ are: ν(N-H) stretch of the primary amine (two bands) in the range of 3300-3500 cm⁻¹, ν(C≡N) stretch of the nitrile group around 2220-2260 cm⁻¹, ν(C=C) stretching of the thiophene ring in the 1500-1600 cm⁻¹ region, and ν(C-S) stretching vibrations at lower frequencies.[4] |
Synthesis and Reactivity
Synthesis via the Gewald Reaction
The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of a this compound Derivative
This protocol describes a general procedure for the Gewald reaction.
-
Materials:
-
Ketone or aldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base (e.g., triethylamine, morpholine, or sodium ethoxide) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
-
Procedure:
-
To a solution of the ketone/aldehyde and malononitrile in the chosen solvent, add the basic catalyst.
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to facilitate the Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
-
Key Reactivity
The amino and nitrile groups of this compound are key to its synthetic versatility, allowing for a wide range of chemical transformations.
A significant application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities. This is typically achieved by reacting the aminothiophene with a one-carbon synthon, such as formamide or orthoformates.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
-
Materials:
-
This compound derivative (1 equivalent)
-
Formamide (large excess, used as both reactant and solvent)
-
Alternative: Triethyl orthoformate and a catalytic amount of acid.
-
-
Procedure (using formamide):
-
A mixture of the this compound and formamide is heated at reflux (around 180-200 °C) for several hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the product often precipitates.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
The amino group of this compound can participate in the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. This three-component reaction typically involves formaldehyde and a primary or secondary amine.[6][7]
Experimental Protocol: Representative Mannich Reaction
-
Materials:
-
This compound (1 equivalent)
-
Formaldehyde (aqueous solution, e.g., 37%) (1 equivalent)
-
Secondary amine (e.g., dimethylamine, piperidine) (1 equivalent)
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
To a solution of the secondary amine in the chosen solvent, add formaldehyde and stir at room temperature to pre-form the Eschenmoser salt intermediate.
-
Add the this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the Mannich base.
-
Role in Drug Development and Signaling Pathways
Derivatives of this compound are prominent scaffolds in medicinal chemistry, exhibiting a broad range of biological activities.[5] They have been investigated as antimicrobial, anticancer, and anti-inflammatory agents. Of particular interest is their role as allosteric modulators of G-protein coupled receptors (GPCRs).
Allosteric Modulation of the A1 Adenosine Receptor
Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). PAMs bind to a site on the receptor that is distinct from the endogenous ligand binding site, enhancing the affinity and/or efficacy of the natural agonist, adenosine. The A1AR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor signaling pathway modulated by 2-aminothiophene derivatives.
Positive Allosteric Modulation of the GLP-1 Receptor
Derivatives of 2-aminothiophene have also been identified as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. GLP-1R is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), culminating in the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GLP-1 Receptor signaling pathway modulated by 2-aminothiophene derivatives.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound with significant importance in the field of drug discovery and development. Its rich reactivity allows for the construction of a wide array of more complex molecular architectures, including the pharmacologically relevant thieno[2,3-d]pyrimidines. The demonstrated ability of its derivatives to act as allosteric modulators of key GPCRs highlights the potential of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of the core properties of this compound to aid researchers in its effective utilization.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2-氨基噻吩-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Aminothiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2-aminothiophene-3-carbonitrile, a key building block in medicinal chemistry and materials science. This document details its synthesis, molecular geometry, and spectroscopic signature, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical logic.
Molecular Structure and Bonding
This compound (C₅H₄N₂S) is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 2-position and a carbonitrile group at the 3-position.[1] This arrangement of functional groups imparts a unique electronic structure and reactivity profile to the molecule, making it a versatile precursor for the synthesis of a wide range of biologically active compounds and functional materials.[2][3]
The bonding in the thiophene ring is characterized by the delocalization of π-electrons, involving the sulfur atom's lone pairs, which gives it aromatic character. The amino and nitrile substituents significantly influence the electron distribution within the ring. The amino group acts as an electron-donating group through resonance, increasing the electron density of the thiophene ring. Conversely, the carbonitrile group is a strong electron-withdrawing group. This push-pull electronic effect results in a polarized molecule with distinct reactive sites.
Molecular Geometry
Table 1: Calculated Bond Lengths of this compound Derivatives
| Bond | Typical Length (Å) |
| S1 - C2 | 1.743 |
| S1 - C5 | 1.728 |
| C2 - C3 | 1.383 |
| C3 - C4 | 1.417 |
| C4 - C5 | 1.346 |
| C2 - N(amino) | 1.351 |
| C3 - C(nitrile) | 1.413 |
| C(nitrile) - N | 1.145 |
Data derived from DFT calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.[4]
Table 2: Calculated Bond Angles of this compound Derivatives
| Angle | Typical Angle (°) |
| C5 - S1 - C2 | 92.5 |
| S1 - C2 - C3 | 111.8 |
| C2 - C3 - C4 | 111.5 |
| C3 - C4 - C5 | 112.4 |
| C4 - C5 - S1 | 111.8 |
| S1 - C2 - N(amino) | 119.5 |
| C3 - C2 - N(amino) | 128.7 |
| C2 - C3 - C(nitrile) | 125.5 |
| C4 - C3 - C(nitrile) | 123.0 |
| C3 - C(nitrile) - N | 178.5 |
Data derived from DFT calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.[4]
Spectroscopic Properties
The structural features of this compound can be elucidated through various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The amino group gives rise to N-H stretching vibrations, while the carbonitrile group shows a sharp, intense absorption. The thiophene ring also has characteristic stretching and bending vibrations.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3440 - 3335 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |
| 3243 | N-H Bending (Overtone) | Amino (-NH₂) |
| 2164 | C≡N Stretch | Nitrile (-CN) |
| 1608 | N-H Bending (Scissoring) | Amino (-NH₂) |
| 1570 - 1506 | C=C Aromatic Ring Stretch | Thiophene Ring |
Data compiled from typical values for similar 2-aminothiophene derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
Table 4: ¹H NMR Chemical Shifts of this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | ~ 4.85 | Broad Singlet |
| Thiophene H-5 | ~ 6.27 | Singlet |
Chemical shifts are for a 4-substituted derivative and may vary slightly for the unsubstituted compound.[1]
Table 5: ¹³C NMR Chemical Shifts of this compound (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C-NH₂) | ~ 160 |
| C3 (C-CN) | ~ 90 |
| C4 | ~ 125 |
| C5 | ~ 120 |
| C (Nitrile) | ~ 117 |
Predicted values based on computational models and data from substituted analogs.
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Gewald multicomponent reaction.[3][5] This one-pot synthesis involves the reaction of an α-methylene nitrile (malononitrile), elemental sulfur, and a compound with an activated methylene group, often a ketone or aldehyde. For the unsubstituted this compound, a two-step variation is often employed.
Synthesis of this compound via a Two-Step Gewald Reaction
This protocol first involves a Knoevenagel condensation to form an intermediate, which is then reacted with sulfur.
Step 1: Knoevenagel Condensation to form 2-(1-phenylethylidene)malononitrile (Intermediate)
-
Reagents:
-
Acetophenone (0.016 mol)
-
Malononitrile (0.019 mol)
-
Ammonium acetate (0.019 mol)
-
Dichloromethane
-
Methanol
-
-
Procedure:
-
In a 50 mL flask equipped with a condenser and a magnetic stirring bar, combine acetophenone, malononitrile, and ammonium acetate.[1]
-
Heat the mixture at 60 °C for 7 hours.[1]
-
After cooling, add 30 mL of dichloromethane.[1]
-
Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[1]
-
Recrystallize the crude product from methanol to obtain pure 2-(1-phenylethylidene)malononitrile.[1]
-
Step 2: Synthesis of this compound
-
Reagents:
-
2-(1-phenylethylidene)malononitrile (from Step 1)
-
Elemental sulfur (1.2 equivalents)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (1.0 equivalent)
-
12.5% aqueous NaCl solution
-
-
Procedure:
-
Suspend the ylidene prepared in Step 1 and elemental sulfur in THF.[1]
-
Heat the mixture to 35 °C and add the sodium bicarbonate solution.[1]
-
Stir the mixture for 1 hour.[1]
-
Transfer the mixture to a separatory funnel and wash with 12.5% aqueous NaCl.[1]
-
The product can be isolated from the organic layer after drying and solvent evaporation.
-
Chemical Pathways and Logical Relationships
This compound is a versatile intermediate. Its amino and nitrile groups are key reactive sites for further chemical transformations, particularly for the synthesis of fused heterocyclic systems of medicinal importance, such as thieno[2,3-d]pyrimidines.[6]
Gewald Synthesis Workflow
The following diagram illustrates the logical flow of the two-step Gewald synthesis.
Caption: Workflow for the two-step Gewald synthesis of this compound.
Synthesis of Thieno[2,3-d]pyrimidines
A common application of this compound is its cyclization to form thieno[2,3-d]pyrimidine derivatives, a scaffold found in many pharmacologically active molecules.[6]
Caption: Reaction pathway for the synthesis of a thieno[2,3-d]pyrimidine derivative.
References
- 1. pure.uj.ac.za [pure.uj.ac.za]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Aminothiophene-3-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | Thiophene-H4, H5 |
| Data not available | - | NH₂ |
Note: Specific chemical shift and coupling constant data for the parent compound this compound were not explicitly found in the available search results. The ¹H NMR spectrum is noted to be available in DMSO-d6.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C2 (C-NH₂) |
| Data not available | C3 (C-CN) |
| Data not available | C4 |
| Data not available | C5 |
| Data not available | CN (Nitrile Carbon) |
Note: Quantitative ¹³C NMR data for this compound was not available in the searched literature.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | N-H stretch (Amine) |
| Data not available | - | C≡N stretch (Nitrile) |
| Data not available | - | C=C stretch (Thiophene ring) |
| Data not available | - | C-N stretch |
| Data not available | - | C-S stretch |
Note: While ATR-IR spectra for this compound are available, a detailed peak table was not found. For a related dihydrothiophene derivative, characteristic peaks were observed at νmax 3415, 3310, 3200 (NH₂), and 2195 (C≡N) cm⁻¹.
Table 4: Mass Spectrometry Data
| m/z Value | Relative Intensity | Assignment |
| Data not available | - | [M]⁺ (Molecular Ion) |
| Data not available | - | Fragment Ions |
Note: Specific mass spectrometry data (m/z values and relative intensities) for this compound were not identified in the conducted searches.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters for the analysis of this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker DRX-500 (500 MHz for ¹H, 125 MHz for ¹³C) or a comparable spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet Avatar 370. The sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide serves as a foundational reference for the spectroscopic properties of this compound. While specific quantitative data for the parent compound remains elusive in publicly accessible literature, the provided information on related structures and general methodologies offers valuable context for researchers. Further investigation into specialized chemical databases and academic journals is recommended for obtaining detailed spectral data.
Physical and chemical properties of 2-Aminothiophene-3-carbonitrile
An In-depth Technical Guide to 2-Aminothiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This versatile heterocyclic compound serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.
Core Physical and Chemical Properties
This compound is an organic compound featuring a thiophene ring substituted with both an amino and a cyano group.[1] This unique combination of functional groups dictates its chemical reactivity and biological profile.[1]
Physical Properties
The key physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₅H₄N₂S[1][2][3] |
| Molecular Weight | 124.16 g/mol [1] |
| Appearance | Solid |
| Melting Point | 104-108 °C[3] |
| Boiling Point | 318 °C[3] |
| Density | 1.33 g/cm³[3] |
| Flash Point | 146 °C[3] |
| Vapor Pressure | 0.000384 mmHg at 25°C[3] |
| Solubility | Soluble in Methanol |
Chemical Identifiers
Accurate identification of chemical compounds is critical in research and development. The following table lists the standard chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 4651-82-5[1][2] |
| InChI | 1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2[1][2] |
| InChIKey | XVGHZFWFGXDIOU-UHFFFAOYSA-N[1][2] |
| SMILES | Nc1sccc1C#N or C1=CSC(=C1C#N)N[1][2] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
| Technique | Data Highlights |
| ¹H NMR | A spectrum is available, typically run in DMSO-d6.[4] For a substituted derivative, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, signals appear at δ = 4.85 ppm (amino group protons) and δ = 6.27 ppm (proton at position 5 of the thiophene ring).[5] |
| ¹³C NMR | Spectra have been determined for derivatives.[6] |
| IR (KBr) | For a derivative, characteristic peaks are observed at 3440, 3335, 3243 cm⁻¹ (NH₂ stretching), and 2164 cm⁻¹ (C≡N stretching).[6] |
| Mass Spectrometry | The exact mass is 124.009519 g/mol .[4] |
Reactivity and Synthesis
The presence of reactive amino and cyano groups allows for a wide range of chemical transformations, making this compound a valuable precursor for more complex molecules.[1]
Key Chemical Reactions:
-
Gewald Reaction : This is the most prominent method for synthesizing 2-aminothiophenes. It is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[7][8]
-
Mannich Reaction : The compound can undergo Mannich-type reactions to introduce aminomethyl groups, leading to the formation of more complex derivatives.[1][9]
-
Cyclization Reactions : The amino and cyano groups can participate in cyclization processes to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][10]
Experimental Protocols
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[8]
General Conventional Protocol: This protocol is adapted from traditional methods for synthesizing 2-aminothiophene derivatives.
-
Knoevenagel Condensation : A ketone (1 eq.), malononitrile (1 eq.), and a base (e.g., ammonium acetate) are heated (e.g., at 60°C) for several hours.[5]
-
Work-up : After cooling, the reaction mixture is diluted with a solvent like dichloromethane, washed with water, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated.[5]
-
Thiophene Ring Formation : The resulting intermediate, elemental sulfur (1.2 eq.), and a base (e.g., sodium bicarbonate solution) are suspended in a solvent like tetrahydrofuran.[5]
-
Reaction : The mixture is stirred and heated (e.g., at 35°C) for approximately 1 hour.[5]
-
Isolation : The product is isolated by extraction and purified by crystallization.[5]
Solvent-Free Ball-Milling Protocol: This method offers a green and efficient alternative to conventional synthesis.[6]
-
Reactant Preparation : A mixture of a ketone (e.g., ethyl acetoacetate, 0.02 mol), an active methylene nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) is prepared.[6]
-
Milling : The mixture is placed in a stainless steel vial of a planetary ball mill. The ratio of the ball weight to the reagent weight is typically set to 5.[6]
-
Reaction Conditions : The vials are milled at a high rotation speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes) under solvent- and catalyst-free conditions.[6]
-
Purification : The crude product is obtained directly from the vial and purified by recrystallization from a suitable solvent, such as ethyl acetate.[6]
Applications in Drug Development and Research
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[9][11]
Biological Activities:
Derivatives of this compound have demonstrated a broad range of pharmacological properties, including:
-
Antimicrobial Activity : The compound and its derivatives exhibit both antibacterial and antifungal properties.[1][11]
-
Anticancer Activity : In vitro studies have shown that it possesses antitumor activity against certain cancer cell lines.[1]
-
Adenosine Receptor Modulation : Related compounds have been identified as allosteric enhancers of the adenosine A1 receptor, suggesting potential applications in treating cardiovascular and other conditions.[1]
-
Other Activities : The 2-aminothiophene motif is found in molecules with anti-inflammatory, analgesic, antitubercular, and antiviral properties.[9][11]
The structural versatility of this compound makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety Information
This compound is associated with several hazard statements. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[3]
Conclusion
This compound is a cornerstone heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists. The continued exploration of its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.
References
- 1. Buy this compound | 4651-82-5 [smolecule.com]
- 2. This compound | C5H4N2S | CID 736607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. spectrabase.com [spectrabase.com]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpbs.com [ijpbs.com]
The Gewald Reaction: A Cornerstone in the Synthesis of 2-Aminothiophene-3-carbonitriles
A comprehensive overview of the discovery, history, and synthetic methodologies for a critical scaffold in medicinal chemistry.
Introduction
The 2-aminothiophene-3-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives have shown a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of 2-aminothiophene-3-carbonitriles, with a primary focus on the seminal Gewald reaction. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and optimization.
Discovery and Historical Perspective
The most significant and widely employed method for the synthesis of 2-aminothiophene-3-carbonitriles is the Gewald reaction, first reported by German chemist Karl Gewald in 1966. This multicomponent reaction provides a straightforward and efficient route to polysubstituted 2-aminothiophenes from simple starting materials. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.
Over the decades, numerous modifications to the original Gewald protocol have been developed to improve yields, reduce reaction times, and enhance the environmental friendliness of the synthesis. These advancements include the use of microwave irradiation, ultrasound, and green catalysts, expanding the versatility and applicability of this important transformation.
The Gewald Reaction Mechanism
The generally accepted mechanism of the Gewald reaction proceeds through three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile intermediate. The precise mechanism of this step is not fully elucidated but is understood to be promoted by the base.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.
A diagrammatic representation of the Gewald reaction mechanism is provided below.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Gewald synthesis, highlighting the impact of different catalysts, solvents, and energy sources on reaction yields and times.
Table 1: Comparison of Catalysts in the Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium borate (20) | EtOH/H₂O (9:1) | 100 | 25 min | 96 | [2] |
| L-Proline (10) | DMF | 60 | - | 84 | [3] |
| nano-ZnO (2.5) | - | 100 | 6 h | 37-86 | [4] |
| ZnFe₂O₄ nanoparticles (2.5) | - | 100 | 4 h | 25-80 | [4] |
| NaAlO₂ | Ethanol | - | 10 h | 26-94 | [4] |
Table 2: Effect of Reaction Conditions on the Yield of 2-Aminothiophenes
| Method | Energy Source | Catalyst/Medium | Time | Yield (%) | Reference |
| Conventional | Heating | Morpholine/Ethanol | 20 min | - | [5] |
| Microwave-Assisted | Microwave (MW) | KF-Alumina | 2-48 min | 55-92 | [5][6] |
| Ultrasound-Assisted | Ultrasound (40 kHz) | Sodium polysulfides/Water | 0.5-1 h | 42-90 | [4] |
| Ball-Milling | Mechanical Energy | Solvent- and catalyst-free | 30 min | up to 97 | [7] |
Experimental Protocols
Protocol 1: Classical Gewald Synthesis (Conventional Heating)
This protocol describes a typical one-pot synthesis of a this compound derivative using a secondary amine as a base.
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone): 1.0 equiv.
-
Active methylene nitrile (e.g., malononitrile): 1.0 equiv.
-
Elemental sulfur: 1.1 equiv.
-
Base (e.g., morpholine or piperidine): 0.1-0.2 equiv.
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and stir for the appropriate time (can range from 30 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Gewald Synthesis
This method significantly reduces reaction times and can improve yields.
Materials:
-
Aldehyde or ketone: 1.0 mmol
-
Active methylene nitrile: 1.1 mmol
-
Elemental sulfur: 1.1 mmol
-
Base (e.g., K₂CO₃, piperidine): 1.0 mmol
-
Solvent (e.g., DMF, ethanol): 3 mL
Procedure:
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and base.[6]
-
Add the solvent and seal the vial.[6]
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 2-48 minutes).[6]
-
After the reaction, allow the vial to cool to room temperature.[6]
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).[6]
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[6]
Protocol 3: Green Synthesis via Ball-Milling
This solvent- and catalyst-free method offers an environmentally benign approach to the Gewald reaction.[7]
Materials:
-
Ketone (e.g., ethyl acetoacetate): 0.02 mol
-
Active methylene nitrile (e.g., malononitrile): 0.02 mol
-
Elemental sulfur: 0.02 mol
-
Planetary ball mill with stainless steel vials and balls
Procedure:
-
Place the ketone, active methylene nitrile, and elemental sulfur into a tempered vial of the ball mill.[7]
-
Add the tempered balls (a typical ball-to-reagent weight ratio is 5:1).[7]
-
Close the vials and place them in the planetary ball mill.
-
Mill the mixture for a specified time (e.g., 30 minutes) at a set rotation speed (e.g., 750 rpm).[7]
-
Monitor the reaction progress by TLC.[7]
-
After completion, the crude product is obtained.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate).[7]
Biological Significance and Signaling Pathways
Derivatives of this compound have emerged as promising therapeutic agents. Notably, they have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[8][9] GLP-1R is a key target in the treatment of type 2 diabetes and obesity. PAMs do not activate the receptor on their own but enhance the effect of the endogenous ligand (GLP-1). This modulation can lead to increased insulin secretion in a glucose-dependent manner.
The following diagram illustrates the simplified signaling pathway of GLP-1R and the role of this compound derivatives as PAMs.
Conclusion
The Gewald reaction remains a cornerstone of heterocyclic chemistry, providing a versatile and efficient pathway to the medicinally important this compound scaffold. From its initial discovery, the methodology has evolved significantly, with modern variations offering improved yields, shorter reaction times, and greener profiles. The continued exploration of this reaction and the biological activities of its products, such as the positive allosteric modulation of the GLP-1 receptor, underscores the enduring importance of this synthetic tool for researchers, scientists, and drug development professionals.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Aminothiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Aminothiophene-3-carbonitrile, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a scaffold in drug discovery.
Chemical Identity and Synonyms
The compound with the chemical structure featuring a thiophene ring substituted with an amino group at position 2 and a nitrile group at position 3 is formally identified by its IUPAC name.
IUPAC Name: this compound[1]
This compound is also known by a variety of synonyms in scientific literature and commercial catalogs. These include:
-
2-Amino-3-thiophenecarbonitrile[1]
-
2-amino-thiophene-3-carbonitrile[1]
-
2-amino-3-thenonitrile[1]
-
AKOS 92285[2]
-
AKOS B014697[2]
-
ART-CHEM-BB B014697[2]
Physicochemical and Spectral Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 4651-82-5 | [1][2][3][4][5] |
| Molecular Formula | C5H4N2S | [1][2][3][4][5] |
| Molecular Weight | 124.17 g/mol | [1][4] |
| Appearance | White to light yellow to light orange powder/crystalline solid | [2][3] |
| Melting Point | 104-108 °C | [2][5][6] |
| Boiling Point | 318 °C | [2][6] |
| Density | 1.33 g/cm³ | [2][6] |
| Flash Point | 146 °C | [2][6] |
| pKa | -0.28 ± 0.10 (Predicted) | [2] |
| InChI Key | XVGHZFWFGXDIOU-UHFFFAOYSA-N | [1][4][5] |
| SMILES | C1=CSC(=C1C#N)N | [1][4] |
Spectral data is crucial for the identification and characterization of this compound. Key spectral features are available in public databases, including 1H NMR and IR spectra[1].
Synthesis and Experimental Protocols
The most prominent method for the synthesis of 2-aminothiophenes is the Gewald reaction . This multicomponent reaction offers a versatile and efficient route to this class of compounds.
General Gewald Synthesis Protocol
The Gewald reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol:
A general procedure for the synthesis of this compound derivatives via a modified Gewald reaction is as follows[7]:
-
Knoevenagel Condensation: In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce 0.016 mol of the starting ketone (e.g., acetophenone), 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate.
-
Heat the mixture at 60 °C for 7 hours.
-
After cooling, add 30 mL of dichloromethane.
-
Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting intermediate, an α,β-unsaturated malononitrile, from methanol.
-
Gewald Cyclization: Suspend the purified intermediate and elemental sulfur (1.2 equivalents) in tetrahydrofuran.
-
Heat the mixture to 35 °C and add a 1.0 equivalent solution of sodium bicarbonate.
-
Stir the mixture for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous NaCl.
-
The final product, this compound, can be isolated by crystallization.
Applications in Drug Discovery and Materials Science
This compound and its derivatives are of significant interest to researchers in drug development due to their wide range of biological activities. The thiophene ring serves as a valuable scaffold in medicinal chemistry.
Biological Activities
-
Antimicrobial and Antifungal Activity: Derivatives of 2-aminothiophene have demonstrated notable antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents[4].
-
Anticancer Activity: Several studies have reported the in vitro antitumor activity of 2-aminothiophene derivatives against various cancer cell lines[4].
-
Adenosine A1 Receptor Modulation: Compounds based on the 2-aminothiophene scaffold have been identified as allosteric enhancers of the adenosine A1 receptor, which has implications for treating cardiovascular and other diseases[4].
Materials Science
The unique electronic properties of the thiophene ring make this compound a useful building block for the synthesis of functional materials, such as conductive polymers and organic light-emitting diodes (OLEDs)[4].
Signaling Pathway and Experimental Workflow
The role of 2-aminothiophene derivatives as allosteric modulators of the adenosine A1 receptor (A1AR) is a key area of research. The following diagram illustrates a typical experimental workflow to assess the activity of these compounds on A1AR-mediated signaling.
Caption: Workflow for assessing A1AR allosteric modulation.
This workflow demonstrates the process of treating cells expressing the A1 adenosine receptor with a 2-aminothiophene derivative, stimulating the receptor with an agonist, and then measuring the downstream signaling effects, such as the phosphorylation of ERK1/2, via Western blotting. This allows researchers to quantify the modulatory effect of the compound on receptor activity.
References
- 1. Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A 1 receptor : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. research.monash.edu [research.monash.edu]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
An In-depth Technical Guide to 2-Amino-3-cyanothiophene (CAS 4651-82-5): Properties, Hazards, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-cyanothiophene, identified by the CAS number 4651-82-5, is a polysubstituted thiophene derivative that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring an amino group and a cyano group on a thiophene ring, imparts a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of the properties, synthesis, biological activities, and associated hazards of 2-Amino-3-cyanothiophene, with a focus on its potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties
2-Amino-3-cyanothiophene is a solid at room temperature, typically appearing as a yellow to brown powder. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-Amino-3-cyanothiophene
| Property | Value | Reference(s) |
| CAS Number | 4651-82-5 | |
| Molecular Formula | C₅H₄N₂S | [1][2] |
| Molecular Weight | 124.16 g/mol | [1][2] |
| Appearance | Yellow to brown solid/powder | |
| Melting Point | 104-108 °C | [1][2] |
| Boiling Point | 318 °C | [3] |
| Density | 1.33 g/cm³ | [3] |
| Flash Point | 146 °C | [3] |
| SMILES | NC1=C(C#N)C=CS1 | [1][4] |
| InChI Key | XVGHZFWFGXDIOU-UHFFFAOYSA-N | [1][4] |
Synthesis and Analytical Methods
The most common method for the synthesis of 2-Amino-3-cyanothiophene is the Gewald reaction , a one-pot multicomponent reaction. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) in the presence of elemental sulfur and a basic catalyst.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophene
Materials:
-
α-Oxoaldehyde or α-oxoketone
-
Malononitrile
-
Elemental Sulfur
-
Base (e.g., triethylamine, morpholine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a solution of the carbonyl compound (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent, add the basic catalyst (0.1-0.2 equivalents).
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Analytical Methods
The characterization of 2-Amino-3-cyanothiophene is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (-NH₂) and cyano (-C≡N) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Biological Activities and Mechanisms of Action
Derivatives of 2-Amino-3-cyanothiophene have demonstrated a range of promising biological activities, making this scaffold a subject of significant interest in drug discovery.
STAT3 Inhibition in Osteosarcoma
A notable biological activity of 2-amino-3-cyanothiophene derivatives is their potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, including osteosarcoma, where it promotes tumor growth, proliferation, and metastasis.[5][6][7]
Mechanism of Action: Derivatives of 2-amino-3-cyanothiophene have been shown to directly bind to the SH2 domain of STAT3. This binding event prevents the phosphorylation of STAT3 at the tyrosine 705 residue (Y705), a critical step for its activation and dimerization. By inhibiting STAT3 phosphorylation, these compounds block its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[5][6][7]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Osteosarcoma cell line (e.g., U2OS, MG-63)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-Amino-3-cyanothiophene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed osteosarcoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the 2-amino-3-cyanothiophene derivative and a vehicle control (DMSO).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Osteosarcoma cell line
-
2-Amino-3-cyanothiophene derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat osteosarcoma cells with the compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Antioxidant Activity
Certain derivatives of 2-Amino-3-cyanothiophene have been reported to possess antioxidant properties. This activity is often evaluated by their ability to scavenge free radicals.
Mechanism of Action: The antioxidant mechanism of aminothiophenes is believed to involve the donation of a hydrogen atom from the amino group or the thiophene ring to a free radical, thereby neutralizing it. The stability of the resulting radical on the thiophene derivative contributes to its antioxidant efficacy.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound solution in methanol
-
Methanol
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Antibacterial Activity
Thiophene-based compounds have been investigated for their antibacterial properties. The activity is typically assessed by determining the minimum inhibitory concentration (MIC).
Mechanism of Action: The precise mechanism of antibacterial action for 2-amino-3-cyanothiophene derivatives is not fully elucidated but is thought to involve the disruption of the bacterial cell membrane and/or the inhibition of essential bacterial enzymes.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antileishmanial Activity
Derivatives of 2-aminothiophene have shown promising activity against Leishmania parasites, the causative agents of leishmaniasis.
Mechanism of Action: The antileishmanial mechanism is thought to involve the induction of apoptosis in the parasite. Some studies suggest that these compounds may also modulate the host's immune response to aid in parasite clearance.
Materials:
-
Macrophage cell line (e.g., J774.A1)
-
Leishmania promastigotes
-
Culture medium
-
Test compound
-
96-well plates
Procedure:
-
Seed macrophages in 96-well plates and allow them to adhere.
-
Infect the macrophages with Leishmania promastigotes.
-
After infection, wash away extracellular parasites.
-
Add serial dilutions of the test compound to the infected macrophages.
-
Incubate for a specified period (e.g., 72 hours).
-
Fix and stain the cells.
-
Determine the number of amastigotes per macrophage by microscopy.
-
Calculate the 50% effective concentration (EC₅₀).
Hazards and Safety Information
2-Amino-3-cyanothiophene is classified as hazardous. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, using personal protective equipment (PPE).
Table 2: GHS Hazard and Precautionary Statements
| Hazard Statement(s) | Precautionary Statement(s) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H318: Causes serious eye damage. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER/doctor. |
Toxicological Data: Specific quantitative toxicological data such as LD₅₀ (median lethal dose) for 2-Amino-3-cyanothiophene is not readily available in the public domain.
Applications
The versatile chemical nature of 2-Amino-3-cyanothiophene makes it a valuable intermediate in various industrial and research applications.
-
Medicinal Chemistry: As a scaffold for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.[5][6][7]
-
Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.
-
Materials Science: It is a potential monomer for the synthesis of conductive polymers and other functional materials for electronic applications, although this area is less explored.
Conclusion
2-Amino-3-cyanothiophene (CAS 4651-82-5) is a key heterocyclic building block with a rich chemistry and a growing profile of significant biological activities. Its role as a precursor to potent STAT3 inhibitors highlights its potential in the development of novel anticancer therapeutics. Furthermore, its demonstrated antioxidant, antibacterial, and antileishmanial activities warrant further investigation. Researchers and drug development professionals should consider this versatile scaffold in their synthetic and screening programs, while adhering to the necessary safety precautions due to its hazardous nature. Future research will likely uncover new applications and a deeper understanding of the mechanisms underlying its diverse biological effects.
References
- 1. jebms.org [jebms.org]
- 2. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiophene-3-carbonitrile Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carbonitrile core is a versatile and highly valued scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability have led to the development of numerous derivatives with potent activities against a range of therapeutic targets. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, often operating through the inhibition of key signaling pathways involved in cell proliferation and survival.[1]
Quantitative Data: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of selected derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | MCF-7 (Breast) | 9.1 | [1] |
| MDA-MB-231 (Breast) | 28.0 | [1] | |
| Thiophene Derivative 1 | MCF-7 (Breast) | 1.31 | [1] |
| 2-Iodobenzamide derivative (BZ02) | A549 (Lung) | 6.10 | |
| 1-Benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Not specified, but identified as most potent | |
| Thienopyrimidine derivative | HepG2 (Liver) | Not specified, potent in low micromolar range | [3] |
| Thieno[3,2-b]pyrrole derivative | PC-3 (Prostate) | Not specified, potent in low micromolar range | [3] |
| Compound 480 | HeLa (Cervical) | 12.61 µg/mL | [4] |
| Hep G2 (Liver) | 33.42 µg/mL | [4] | |
| Compound 471 | HeLa (Cervical) | 23.79 µg/mL | [4] |
| Hep G2 (Liver) | 13.34 µg/mL | [4] | |
| TP 5 | HepG2 (Liver) | <30.0 µg/mL | [4] |
| SMMC-7721 (Liver) | <30.0 µg/mL | [4] |
Signaling Pathways in Anticancer Activity
A key mechanism of action for the anticancer activity of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinases is a hallmark of cancer, making them prime therapeutic targets.[5] Derivatives of the this compound scaffold have been identified as potent inhibitors of several kinases, including PIM, MK2, and LIMK1.[5]
Kinase inhibition pathway of this compound derivatives in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[4] Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[3][4]
-
Incubation: Incubate the plate for another 24 to 72 hours.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][6]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[3][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[4]
Antimicrobial Activity
The this compound scaffold is a fertile source of compounds with significant antimicrobial properties. Derivatives have been shown to be effective against a range of pathogenic bacteria and fungi.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values (the lowest concentration of a compound that inhibits visible growth of a microorganism) for selected derivatives.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | Staphylococcus aureus ATCC 29213 | 24 | [8] |
| Methicillin-resistant S. aureus (MRSA) NCPU 1235 | 24 | [8] | |
| Vancomycin-resistant Enterococcus (VRE) | 48 | [8] | |
| Methicillin | Staphylococcus aureus ATCC 29213 | 2 | [8] |
| Methicillin-resistant S. aureus (MRSA) NCPU 1235 | >128 | [8] | |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1.5 | [8] |
| Methicillin-resistant S. aureus (MRSA) NCPU 1235 | 1.5 | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate agar plates (e.g., Luria Bertani agar) and broth (e.g., Luria Bertani broth)
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotics (for comparison)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Bacterial Strain Preparation: Culture bacterial strains on agar plates and incubate at 37°C for 18-24 hours.[8] Inoculate a sterile broth with a few colonies and incubate until the logarithmic growth phase is reached.[8] Dilute the bacterial suspension to a standardized concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[8]
-
Compound Preparation and Dilution: Prepare stock solutions of the test compounds and standard antibiotics in DMSO.[8] Perform a series of two-fold dilutions of these stock solutions in a 96-well microtiter plate using the appropriate broth.[8]
-
Inoculation and Incubation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension.[8] Incubate the plates at 37°C for 18-24 hours.[8]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[8]
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Signaling Pathway: Nrf2 Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon stimulation by certain 2-aminothiophene derivatives, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and anti-inflammatory genes.
Nrf2 activation pathway by this compound derivatives.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table shows the in vitro anti-inflammatory activity of selected thiophene derivatives, as indicated by their IC50 values for the inhibition of 5-lipoxygenase (5-LOX).
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compound 1 | 5-LOX | 29.2 | [9] |
| Compound 2 | 5-LOX | 6.0 | [9] |
| Compound 3 | 5-LOX | 6.6 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a well-established in vivo model for evaluating the anti-inflammatory activity of compounds.[10][11][12]
Materials:
-
Wistar rats
-
Lambda carrageenan (1% suspension in saline)
-
This compound derivatives
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Grouping and Administration: Divide rats into groups: a control group, a positive control group (indomethacin), and test groups receiving different doses of the 2-aminothiophene derivative.[11] Administer the test compounds and indomethacin intraperitoneally 30 minutes before carrageenan injection.[11]
-
Induction of Edema: Induce paw edema by injecting 100 µL of 1% carrageenan into the subplantar region of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer before and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan treatment.[11] The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Experimental Protocol: Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay provides a quantitative measure of Nrf2 transcriptional activity.
Materials:
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound derivatives
-
Cell culture reagents
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly luciferase activity (from the ARE-reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
Conclusion
The this compound scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this privileged scaffold for the discovery of next-generation therapeutics. The elucidation of the underlying mechanisms of action, such as kinase inhibition and Nrf2 activation, provides a rational basis for the design of more selective and efficacious drug candidates.
References
- 1. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 7. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 8. benchchem.com [benchchem.com]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Potential Research Frontiers for 2-Aminothiophene-3-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its synthetic accessibility, primarily through the versatile Gewald reaction, and the diverse biological activities of its derivatives make it a fertile ground for further research and development. This technical guide provides an in-depth overview of promising research areas, supported by experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Core Research Areas in Medicinal Chemistry
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery programs. Key areas of investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Drug Development
A significant body of research highlights the potent anticancer activity of this compound derivatives against various cancer cell lines. These compounds often exert their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP 5 | HepG2 (Liver) | <30.0 | [1] |
| SMMC-7721 (Liver) | <30.0 | [1] | |
| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | [2] |
| Hep G2 (Liver) | 33.42 (µg/mL) | [2] | |
| Compound 471 | HeLa (Cervical) | 23.79 (µg/mL) | [2] |
| Hep G2 (Liver) | 13.34 (µg/mL) | [2] | |
| Compound 3b | HepG2 (Liver) | 3.105 | [3] |
| PC-3 (Prostate) | 2.15 | [3] | |
| Compound 4c | HepG2 (Liver) | 3.023 | [3] |
| PC-3 (Prostate) | 3.12 | [3] | |
| Compound 5 | HT-29 (Colon) | 7.301 | [] |
| HepG-2 (Liver) | 5.3 | [] | |
| Compound 8 | HT-29 (Colon) | 4.132 | [] |
| HepG-2 (Liver) | 3.3 | [] |
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been identified as targets for this compound derivatives in cancer therapy.
-
VEGFR-2/Akt Pathway Inhibition: Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream PI3K/Akt signaling pathway. This pathway is crucial for tumor angiogenesis and cell survival.[3]
References
The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes. Since its discovery by Karl Gewald in 1966, this one-pot synthesis has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[1][2] 2-Aminothiophenes are pivotal structural motifs in a vast array of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents, making the Gewald reaction an indispensable tool in drug discovery and development.[3][4]
This technical guide provides an in-depth exploration of the Gewald reaction, detailing its mechanism, scope, and practical applications. It includes a compilation of quantitative data, detailed experimental protocols for key synthetic variations, and a visual representation of the reaction mechanism to facilitate a comprehensive understanding for researchers in the field.
Core Principles: The Reaction Mechanism
The Gewald reaction brings together three key components: a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base.[5][6] The reaction proceeds through a cascade of three principal steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[7][8][9]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the newly formed unsaturated nitrile. The precise mechanism of this addition is intricate and can involve the formation of polysulfide intermediates.[7][8]
-
Cyclization and Tautomerization: The sulfur-adducted intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking the cyano group. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[5][9]
The overall efficiency and outcome of the Gewald reaction can be influenced by various factors, including the nature of the reactants, the choice of base and solvent, and the reaction conditions such as temperature and reaction time.
Quantitative Data Summary
The versatility of the Gewald reaction is demonstrated by its applicability to a wide range of substrates under various conditions. The following tables summarize quantitative data from representative studies, highlighting the impact of different catalytic systems and energy sources on reaction yields and times.
Table 1: Conventional Heating Conditions with Various Substrates
| Entry | Carbonyl Compound | Activated Nitrile | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 1 | 91 | [3] |
| 2 | Cyclopentanone | Malononitrile | Morpholine | Ethanol | 1 | 92 | [3] |
| 3 | Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 12 | 56 | [3] |
| 4 | 4-Methylcyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 1 | 89 | [3] |
| 5 | 4-Phenylcyclohexanone | Malononitrile | Diethylamine | Methanol | 1 | 74 | [10] |
| 6 | 3-Trifluoromethylacetophenone | Benzoylacetonitrile | Triethylamine | - | - | 96 | [4] |
Table 2: Microwave-Assisted Gewald Synthesis
| Entry | Carbonyl Compound | Activated Nitrile | Base | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine | DMF | 30 | 92 | [2] |
| 2 | Cyclopentanone | Methyl Cyanoacetate | Pyrrolidine | DMF | 30 | 70 | [2] |
| 3 | Cyclohexanone | Methyl Cyanoacetate | Pyrrolidine | DMF | 30 | 79 | [2] |
| 4 | Cycloheptanone | Methyl Cyanoacetate | Pyrrolidine | DMF | 30 | 91 | [2] |
| 5 | Phenylacetaldehyde | Methyl Cyanoacetate | Pyrrolidine | DMF | 30 | 78 | [2] |
Table 3: Solvent-Free Gewald Reaction via High-Speed Ball Milling (HSBM)
| Entry | Carbonyl Compound | Activated Nitrile | Base | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Malononitrile | Morpholine | 0.5 | 43 | [11] |
| 2 | 4-Nitroacetophenone | Malononitrile | Morpholine | 0.5 | 53 | [11] |
| 3 | 4-Chloroacetophenone | Malononitrile | Morpholine | 0.5 | 48 | [11] |
| 4 | 4-Methoxyacetophenone | Malononitrile | Morpholine | 0.5 | 35 | [11] |
Table 4: Catalytic Gewald Synthesis using Piperidinium Borate
| Entry | Carbonyl Compound | Activated Nitrile | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | 20 | 96 | [12] |
| 2 | Cyclopentanone | Malononitrile | 30 | 87 | [12] |
| 3 | Acetophenone | Malononitrile | 40 | 87 | [12] |
| 4 | Cyclohexanone | Ethyl Cyanoacetate | 25 | 96 | [12] |
| 5 | 4-Chloroacetophenone | Ethyl Cyanoacetate | 60 | 85 | [12] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for conducting the Gewald reaction under different conditions.
Protocol 1: Conventional Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [10]
-
Materials:
-
4-Phenylcyclohexanone (5.22 g, 30 mmol)
-
Malononitrile (1.98 g, 30 mmol)
-
Elemental Sulfur (0.96 g, 30 mmol)
-
Methanol (10 mL)
-
Diethylamine (2 mL)
-
Ethanol (for washing and recrystallization)
-
-
Procedure:
-
To a solution of 4-phenylcyclohexanone (30 mmol), malononitrile (30 mmol), and elemental sulfur (30 mmol) in methanol (10 mL), add diethylamine (2 mL) dropwise with stirring at 50–60 °C over a period of 10 minutes.
-
Continue heating the reaction mixture at the same temperature for 1 hour.
-
Allow the solution to cool to room temperature.
-
The solid product that forms is collected by filtration.
-
Wash the solid product several times with ethanol.
-
Dry the product and recrystallize from ethanol to yield beige crystals of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
-
Expected Yield: 74%[10]
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives [2]
-
Materials:
-
Aldehyde or Ketone (1 mmol)
-
Active Cyano Compound (1.1 mmol)
-
Sulfur (1.1 mmol)
-
Pyrrolidine (1 mmol)
-
DMF (3 mL)
-
-
Procedure:
-
In a microwave reactor vial, combine the aldehyde or ketone (1 mmol), active cyano compound (1.1 mmol), sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 50 °C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by standard work-up procedures, typically involving precipitation by adding water and subsequent filtration, followed by purification by recrystallization or column chromatography.
-
-
Expected Yields: 57-95%[2]
Protocol 3: Solvent-Free Synthesis of 4-Aryl-2-aminothiophenes using High-Speed Ball Milling (HSBM) [11]
-
Materials:
-
Aryl Ketone (2 mmol)
-
Ethyl Cyanoacetate (2 mmol)
-
Sulfur (2 mmol)
-
Morpholine (2 mmol)
-
Stainless steel grinding balls
-
-
Procedure:
-
Place the aryl ketone (2 mmol), ethyl cyanoacetate (2 mmol), sulfur (2 mmol), morpholine (2 mmol), and stainless steel grinding balls into a milling vessel.
-
Conduct the milling in a high-speed ball mill for the specified time (e.g., 0.5 hours).
-
After milling, wash the crude product with water.
-
Isolate the product by column chromatography.
-
-
Expected Yields: 35-53%[11]
Visualizing the Gewald Reaction
The following diagrams illustrate the mechanism of the Gewald reaction and a general experimental workflow.
Caption: Mechanism of the Gewald Reaction.
Caption: General Experimental Workflow for the Gewald Reaction.
Conclusion
The Gewald reaction remains a highly relevant and powerful method for the synthesis of functionalized 2-aminothiophenes. Its versatility, coupled with modern advancements such as microwave-assisted and solvent-free conditions, allows for the efficient and sustainable production of these valuable heterocyclic compounds. This guide provides the necessary technical information for researchers to effectively utilize the Gewald reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The provided data and protocols serve as a practical resource for the planning and execution of experiments, facilitating the exploration of novel thiophene-based molecules with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. scribd.com [scribd.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
Methodological & Application
Application Notes: The Gewald Synthesis in Modern Drug Discovery
The Gewald synthesis, a multi-component reaction first reported in 1961, is a cornerstone of heterocyclic chemistry for preparing polysubstituted 2-aminothiophenes.[1] Its enduring prevalence in both academic and industrial research stems from its operational simplicity, the use of readily available starting materials, and typically mild reaction conditions.[1][2] The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1]
This structural motif is integral to a wide array of therapeutic agents, demonstrating its versatility and importance in drug development.[3][4] Notable applications include:
-
Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a well-known example of a marketed drug built upon the 2-aminothiophene core.[1][5]
-
Central Nervous System (CNS) Agents: The widely used antipsychotic drug Olanzapine features this heterocyclic system, as do various allosteric modulators of adenosine receptors, highlighting its utility in neuroscience.[1][5]
-
Enzyme Inhibitors: Derivatives of 2-aminothiophenes have been identified as potent inhibitors of various enzymes, such as IκB kinase 2 (IKK-2), which is implicated in inflammatory diseases.[1]
-
Antimicrobial and Antiproliferative Agents: These compounds have shown broad-spectrum activity against diverse bacterial and fungal strains and have demonstrated significant antiproliferative effects against multiple cancer cell lines.[1][2]
The Gewald reaction offers a direct and efficient route to create large libraries of these valuable compounds for screening and lead optimization in drug discovery programs.[6]
General Reaction Mechanism
The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester or malononitrile and elemental sulfur in the presence of a base.[7][8] The mechanism proceeds through three principal steps:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[8][9] This forms a stable α,β-unsaturated nitrile intermediate.[8]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the Knoevenagel adduct.[1]
-
Cyclization and Aromatization: A subsequent intramolecular cyclization onto the cyano group, followed by tautomerization, leads to the formation of the stable, aromatic 2-aminothiophene ring.[8][9]
Quantitative Data Summary
The yield and efficiency of the Gewald synthesis are highly dependent on the substrates, catalyst, solvent, and reaction conditions. The following table summarizes representative data from various methodologies for synthesizing 2-aminothiophene-3-carbonitriles and related derivatives.
| Carbonyl Compound | Active Nitrile | Catalyst/Base | Solvent | Conditions | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | EtOH/H₂O (9:1) | 100 °C | 1.5 h | 95% | [5] |
| Ethyl Acetoacetate | Malononitrile | None | Solvent-free | Ball Milling, 750 rpm | 30 min | 97% | [10] |
| 2-Butanone | m-Trifluoromethylbenzoyl acetonitrile | Morpholine | Not specified | Not specified | Not specified | 12% | [11] |
| Various Ketones | Malononitrile | ZnFe₂O₄ Nanoparticles (2.5 mol%) | Not specified | 100 °C | 4 h | 25-80% | [12] |
| Butanone | Malononitrile | Diethylamine | Not specified | Not specified | Not specified | 42% | [13] |
| Cyclohexanone | Ethyl Cyanoacetate | L-Proline | Ethanol | Reflux | 2 h | 94% | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-aminothiophene-3-carbonitriles using both conventional and modern techniques.
Protocol 1: General Procedure via Conventional Heating
This protocol describes a standard one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile using an amine base and conventional heating.[1]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (2.0 equiv)
-
Ethanol (solvent)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), and ethanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add elemental sulfur (1.1 equiv) to the mixture.
-
Slowly add morpholine (2.0 equiv) to the flask. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath to induce precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Solvent-Free Synthesis via Ball Milling
This protocol details a green and highly efficient method for synthesizing 2-aminothiophene derivatives without the use of a solvent.[10]
Materials:
-
Ketone/aldehyde (e.g., Ethyl acetoacetate) (0.02 mol, 1.0 equiv)
-
Active nitrile (e.g., Malononitrile) (0.02 mol, 1.0 equiv)
-
Elemental sulfur (0.02 mol, 1.0 equiv)
Equipment:
-
Planetary ball mill (e.g., PULVERISETTE 7)
-
Stainless steel grinding vials and balls
-
Spatula
-
Apparatus for recrystallization
Procedure:
-
Place the ketone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) into a stainless steel grinding vial.
-
Add the grinding balls. A ball-to-reagent mass ratio of 5:1 is recommended.[10]
-
Securely close the vial and place it in the planetary ball mill.
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for 30 minutes.[10] The progress can be monitored by stopping the mill at intervals (e.g., every 10 minutes) and analyzing a small sample by TLC.[10]
-
After the reaction is complete, retrieve the crude product from the vial.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final 2-aminothiophene product.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchwith.njit.edu [researchwith.njit.edu]
- 10. sciforum.net [sciforum.net]
- 11. connectsci.au [connectsci.au]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminothiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophene-3-carbonitrile and its derivatives using microwave-assisted organic synthesis (MAOS). This modern technique presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The primary synthetic route described is the Gewald three-component reaction, a versatile and widely used method for preparing polysubstituted 2-aminothiophenes.[1]
Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 2-aminothiophene scaffold is a crucial building block for the synthesis of numerous therapeutic agents and functional materials.[1][3]
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of this compound is typically achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[1][4] The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, highlighting the influence of different substrates, bases, and solvents on reaction outcomes.
Table 1: Effect of Different Bases on Yield
| Entry | Aldehyde/Ketone (1a) | Active Methylene Nitrile (2a) | Base (1 mmol) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Butyraldehyde | Methyl cyanoacetate | K₂CO₃ | DMF | 50 | 30 | <10 |
| 2 | Butyraldehyde | Methyl cyanoacetate | Cs₂CO₃ | DMF | 50 | 30 | <10 |
| 3 | Butyraldehyde | Methyl cyanoacetate | NaOH | DMF | 50 | 30 | 25 |
| 4 | Butyraldehyde | Methyl cyanoacetate | Et₃N | DMF | 50 | 30 | 73 |
| 5 | Butyraldehyde | Methyl cyanoacetate | DIEA | DMF | 50 | 30 | 78 |
| 6 | Butyraldehyde | Methyl cyanoacetate | DBU | DMF | 50 | 30 | 85 |
| 7 | Butyraldehyde | Methyl cyanoacetate | Piperidine | DMF | 50 | 30 | 88 |
| 8 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 |
| 9 | Butyraldehyde | Methyl cyanoacetate | KOtBu | DMF | 50 | 30 | 62 |
| 10 | Butyraldehyde | Methyl cyanoacetate | NaOtBu | DMF | 50 | 30 | 55 |
Reaction Conditions: Aldehyde/Ketone (1 mmol), Active Methylene Nitrile (1.1 mmol), Sulfur (1.1 mmol), Base (1 mmol), Solvent (3 mL), Microwave Irradiation.[2]
Table 2: Comparison of Microwave vs. Conventional Heating
| Substrate (Aldehyde) | Method | Time | Temperature (°C) | Yield (%) |
| Phenylacetaldehyde | Microwave | 20 min | 70 | 80 |
| Phenylacetaldehyde | Conventional | 4 h | 70 | 80 |
| 4-Methoxyphenylacetaldehyde | Microwave | 20 min | 70 | 91 |
| 4-Methoxyphenylacetaldehyde | Conventional | 4 h | 70 | 85 |
Reaction Conditions: Aldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), Sulfur (1.1 mmol), Morpholine (1.1 mmol), Ethanol (3 mL).[1][5]
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of this compound Derivatives
This protocol is a generalized procedure based on commonly reported methods.[1]
Materials:
-
Appropriate aldehyde or ketone
-
Malononitrile or other active methylene nitrile
-
Elemental sulfur
-
Microwave reactor vials (appropriate size)
-
Microwave synthesizer
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial of appropriate size, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1]
-
Add the appropriate solvent (3 mL).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-30 minutes).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[1]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Visualizations
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Proposed mechanism of the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines Using 2-Aminothiophene-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] They are considered bioisosteres of purines, allowing them to interact with a variety of biological targets.[4][5] This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidines, commencing with the versatile 2-aminothiophene-3-carbonitrile intermediate, which is often synthesized via the Gewald reaction.[1][6]
Synthetic Strategy Overview
The primary synthetic approach involves a two-step process:
-
Synthesis of this compound: This key intermediate is typically prepared using the Gewald multicomponent reaction, which involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[1][6]
-
Cyclization to the Thieno[2,3-d]pyrimidine Core: The this compound is then cyclized to form the fused pyrimidine ring. Several methods can be employed for this step, including reaction with formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine (Dimroth rearrangement), or with acyl chlorides.[1][6][7]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol describes the synthesis of a representative 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, suspend cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[1]
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
Protocol 2: Cyclization to 4-Aminothieno[2,3-d]pyrimidine using Formamide
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).[1]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
Protocol 3: Cyclization via Dimroth Rearrangement using DMF-DMA and an Aniline
This alternative cyclization method allows for the introduction of various substituents at the N4-position of the pyrimidine ring.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted Aniline (e.g., 3-chloroaniline)
-
Solvent (e.g., ethanol)
Procedure:
-
React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with DMF-DMA to form the intermediate N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide.[6]
-
In a separate flask, dissolve the intermediate and a substituted aniline (e.g., 3-chloroaniline) in a suitable solvent like ethanol.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the thieno[2,3-d]pyrimidine product.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
Data Presentation
Table 1: Synthesis of Substituted Thieno[2,3-d]pyrimidines via Dimroth Rearrangement [6]
| Compound | Substituent (Ar) | Melting Point (°C) | Yield (%) |
| a | Phenyl | 157.0-158.0 | 50 |
| c | 3-Methylphenyl | 172.0-173.0 | 79 |
| f | 3-Methoxyphenyl | 130.0-131.2 | 83 |
| h | 2-Fluorophenyl | 219.8-221.4 | 73 |
| l | 3-Chlorophenyl | Not Reported | Not Reported |
Table 2: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound l | MDA-MB-231 (Breast Cancer) | 27.6 | [6][7] |
| Paclitaxel (Control) | MDA-MB-231 (Breast Cancer) | 29.3 | [6][7] |
| Compound 5 | FLT3 Kinase | 32.435 ± 5.5 | [5] |
| Compound B1 | EGFRL858R/T790M Kinase | 0.013 | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidines.
Signaling Pathway Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent kinase inhibitors, playing a crucial role in cancer therapy by blocking signaling pathways that lead to cell proliferation and survival.
Caption: Kinase inhibition by thieno[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Compounds from 2-Aminothiophene-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from 2-aminothiophene-3-carbonitrile. This versatile building block serves as a scaffold for the development of a wide range of therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions.
Application Notes
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The thiophene ring is considered a bioisostere of a phenyl ring, and its derivatives are known to exhibit a wide spectrum of biological activities. The presence of the amino and cyano groups at positions 2 and 3, respectively, provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
The primary synthetic route to substituted 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1] This reaction is highly efficient and allows for the facile generation of a library of substituted 2-aminothiophenes.
Subsequent cyclization of the this compound core, often with reagents like formamide or isothiocyanates, leads to the formation of fused heterocyclic systems such as thieno[2,3-d]pyrimidines.[2][3] These fused ring systems are present in numerous biologically active molecules and approved drugs. The diverse biological activities reported for derivatives of this compound include:
-
Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Activity: A broad range of antibacterial and antifungal activities have been observed for these compounds.[6][7] They represent a promising class of molecules for the development of new anti-infective agents to combat drug-resistant pathogens.
-
Anti-inflammatory Activity: Several thieno[2,3-d]pyrimidine derivatives have shown significant anti-inflammatory properties, suggesting their potential as novel treatments for inflammatory disorders.[8]
The following sections provide detailed experimental protocols for the synthesis and biological evaluation of exemplary bioactive compounds derived from this compound, along with quantitative data to facilitate comparison and further research.
Data Presentation
Table 1: In Vitro Anticancer Activity of 2-Aminothiophene Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5 | Leukemia (various) | GI50 | 10 - 66.5 | - | - |
| 6 | Prostate (PC3) | GI50 | 21.2 - 50.0 | - | - |
| 13 | Most of 60 cell lines | GI50 | < 10.0 nM | - | - |
*GI50: Concentration causing 50% growth inhibition. Data extracted from a study on benzothiophene acrylonitrile analogs.[5]
Table 2: Antimicrobial Activity of Substituted 2-Aminothiophene-3-carboxylates
| Compound ID | E. coli (MIC, µg/mL) | P. vulgaris (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| 2a | 100 | 100 | 50 | 100 |
| 2b | 100 | 50 | 50 | 50 |
| 2c | 50 | 50 | 25 | 50 |
| 2d | 100 | 100 | 50 | 100 |
| 2e | 100 | 100 | 100 | 100 |
| 2f | 100 | 50 | 50 | 50 |
| Ampicillin | 10 | 10 | 10 | 10 |
| Streptomycin | 10 | 10 | 10 | 10 |
*MIC: Minimum Inhibitory Concentration. Data extracted from a study on the antimicrobial activity of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction
This protocol describes a typical Gewald reaction for the synthesis of a substituted 2-aminothiophene.[2]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.[2]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware (round-bottom flask, heating mantle)
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
Protocol 3: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Activity Evaluation using Minimum Inhibitory Concentration (MIC) Method
This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Fungal strains (e.g., C. albicans)
-
Appropriate growth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Synthesized compounds dissolved in a suitable solvent
-
Standard antibiotic and antifungal agents (e.g., Ampicillin, Fluconazole)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the synthesized compounds in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualization
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-Aminothiophene-3-carbonitrile: A Versatile Precursor for the Synthesis of Potent Pharmaceutical Agents
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2-aminothiophene-3-carbonitrile as a key precursor in the synthesis of a variety of pharmaceutical agents. The focus is on its application in the development of kinase inhibitors, a critical class of therapeutics in oncology.
Introduction
This compound is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active heterocyclic compounds.[1][2] Its inherent structural features, including the reactive amino and cyano groups, allow for facile elaboration into more complex molecular architectures. This precursor is particularly valuable in the construction of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are the core of numerous kinase inhibitors.[3][4] The synthesis of the 2-aminothiophene core is most commonly achieved through the well-established Gewald reaction, a multicomponent condensation that offers a straightforward and efficient route to this important intermediate.[4]
Application: Precursor to Kinase Inhibitors
Derivatives of this compound, particularly thieno[2,3-d]pyrimidines, have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4][5] These compounds have been shown to target critical kinases involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]
Kinase Inhibitor Signaling Pathway
The diagram below illustrates the general mechanism of action for thieno[2,3-d]pyrimidine-based kinase inhibitors derived from this compound. These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.
Caption: General signaling pathway of receptor tyrosine kinase (RTK) inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gewald Reaction
This protocol describes a general and efficient one-pot synthesis of a substituted this compound using the Gewald three-component reaction.[3]
Workflow:
Caption: Workflow for the Gewald synthesis of this compound.
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Ethanol (12 mL)
-
Triethylamine (1.0 mmol)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.[3]
-
To this suspension, add triethylamine as a catalyst.[3]
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.[3]
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[3]
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[3]
Expected Yield: Yields are typically in the range of 70-85%, depending on the specific substrates used.
Protocol 2: Synthesis of 4-Aminothieno[2,3-d]pyrimidines
This protocol outlines the cyclization of the this compound intermediate to form the thieno[2,3-d]pyrimidine ring system, a key step in the synthesis of many kinase inhibitors.[3]
Workflow:
Caption: Synthetic workflow for 4-aminothieno[2,3-d]pyrimidine derivatives.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol)
-
Formamide (20 mL)
-
Phosphorus oxychloride (POCl₃)
-
Desired primary or secondary amine
Procedure:
Step 1: Cyclization to Thieno[2,3-d]pyrimidin-4-one
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in a round-bottom flask.[3]
-
Add an excess of formamide.[3]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.[3]
-
The resulting solid precipitate, 5,6,7,8-tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidin-4(3H)-one, is collected by filtration.
Step 2: Chlorination
-
Heat the thieno[2,3-d]pyrimidin-4-one derivative from Step 1 under reflux in neat phosphorus oxychloride (POCl₃) for 6 hours.[8]
-
After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the 4-chloro derivative.
-
The crude 4-chlorothieno[2,3-d]pyrimidine is filtered, washed with water, and dried. It can be used in the next step without further purification.
Step 3: Nucleophilic Substitution
-
The 4-chlorothieno[2,3-d]pyrimidine derivative is dissolved in a suitable solvent such as isopropanol or ethanol.
-
The desired amine (primary or secondary) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl formed.
-
The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
After cooling, the product is typically isolated by precipitation upon addition of water or by solvent evaporation followed by purification using column chromatography or recrystallization.
Data Presentation
The following tables summarize the biological activity of representative thieno[2,3-d]pyrimidine derivatives synthesized from this compound precursors.
Table 1: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [6] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | [6] |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [9] |
| Compound 8 | FLT3 | 40.55 ± 6.3 | [9] |
| Compound 9b | FLT3 | 39.61 ± 4.6 | [9] |
| Compound 10 | FLT3 | 40.04 ± 5.5 | [9] |
| Compound VIb | PI3Kβ | 72% inhibition | [8] |
| Compound VIb | PI3Kγ | 84% inhibition | [8] |
Table 2: In Vitro Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [6] |
| 17f | HepG2 | 4.10 ± 0.45 | [6] |
| Compound 5 | MCF-7 | 7.301 ± 4.5 | [9] |
| Compound 5 | HepG2 | 5.3 ± 1.6 | [9] |
| Compound 8 | MCF-7 | 4.132 ± 0.5 | [9] |
| Compound 8 | HepG2 | 3.3 ± 0.90 | [9] |
| Unnamed Thienopyrimidine | HepG-2 | 8.001 ± 0.0445 | [10] |
| Doxorubicin (Reference) | HepG-2 | 13.91 ± 2.170 | [10] |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical agents, particularly kinase inhibitors. The straightforward access to this scaffold via the Gewald reaction, coupled with the facile construction of the thieno[2,3-d]pyrimidine core, provides a robust platform for the development of novel therapeutics. The protocols and data presented herein offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical entities based on this privileged heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity | MDPI [mdpi.com]
Application Notes and Protocols: 2-Aminothiophene-3-carbonitrile in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Aminothiophene-3-carbonitrile is a versatile heterocyclic building block with significant potential in the field of organic electronics. Its electron-rich thiophene ring, coupled with the electron-withdrawing nitrile group and the reactive amino group, allows for the synthesis of a wide array of novel organic semiconducting materials. These materials, including small molecules and polymers, are promising candidates for active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The inherent properties of the this compound core, such as good charge transport characteristics and the ability to tune electronic properties through chemical modification, make it a focal point for research in next-generation flexible and low-cost electronic devices.
Application in Organic Field-Effect Transistors (OFETs)
Application Notes:
Derivatives of this compound can be designed to exhibit excellent p-type or n-type semiconducting behavior, which is fundamental for the fabrication of OFETs. The planarity of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. By modifying the amino group, for instance, through polymerization or by introducing various substituents, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned to match the work functions of source and drain electrodes, thereby optimizing device performance. Polymers derived from this compound can be solution-processed, enabling the fabrication of large-area and flexible transistor arrays using printing techniques.
Quantitative Data Summary:
The following table summarizes representative performance metrics for OFETs based on thiophene derivatives, illustrating the potential of materials derived from this compound.
| Parameter | Representative Value Range |
| Charge Carrier Mobility (μ) | 0.1 - 10 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | 10⁵ - 10⁸ |
| Threshold Voltage (V_th) | -10 to +10 V |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a solution-processed OFET using a hypothetical polymer derived from this compound (Poly-ATC).
-
Substrate Cleaning:
-
Ultrasonically clean a heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (acting as the gate and gate dielectric, respectively) in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with oxygen plasma for 5 minutes to remove any remaining organic residues and to enhance the surface hydrophilicity.
-
-
Dielectric Surface Modification:
-
Immediately after plasma treatment, immerse the substrate in a 10 mM solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes at room temperature to form a self-assembled monolayer.
-
Rinse the substrate with fresh toluene and dry with nitrogen. This treatment improves the ordering of the subsequently deposited organic semiconductor.
-
-
Semiconductor Deposition:
-
Prepare a 5 mg/mL solution of Poly-ATC in chloroform.
-
Spin-coat the Poly-ATC solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Source-Drain Electrode Deposition:
-
Deposit 50 nm of gold for the source and drain electrodes through a shadow mask using thermal evaporation at a rate of 0.1 Å/s under a pressure of 10⁻⁶ Torr. The channel length and width are defined by the shadow mask (e.g., 50 µm and 1000 µm, respectively).
-
-
Device Characterization:
-
Perform electrical characterization of the OFET in a nitrogen atmosphere using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Diagrams:
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Application in Organic Photovoltaics (OPVs)
Application Notes:
Polymers and small molecules based on this compound can serve as excellent electron donor materials in bulk heterojunction (BHJ) OPVs. The broad absorption in the visible and near-infrared regions, a characteristic of many thiophene-based conjugated systems, is advantageous for efficient light harvesting. The HOMO level of the donor material is a critical parameter that determines the open-circuit voltage (Voc) of the solar cell, while the LUMO level influences the electron transfer to the acceptor material (typically a fullerene derivative or a non-fullerene acceptor). The versatile chemistry of this compound allows for the systematic tuning of these energy levels to optimize the photovoltaic performance. Furthermore, the good solubility of appropriately functionalized derivatives facilitates the formation of an ideal interpenetrating network with the acceptor material, which is essential for efficient exciton dissociation and charge transport.
Quantitative Data Summary:
The following table presents typical performance parameters for OPVs utilizing thiophene-based donor polymers.
| Parameter | Representative Value Range |
| Power Conversion Efficiency (PCE) | 8% - 18% |
| Open-Circuit Voltage (V_oc) | 0.6 - 0.9 V |
| Short-Circuit Current Density (J_sc) | 15 - 25 mA/cm² |
| Fill Factor (FF) | 60% - 75% |
Experimental Protocol: Fabrication of a Bulk Heterojunction OPV
This protocol outlines the fabrication of a conventional architecture OPV using a hypothetical this compound-based polymer (Donor-ATC) and PC₇₁BM as the acceptor.
-
Substrate Preparation:
-
Pattern indium tin oxide (ITO) coated glass substrates using photolithography and etching.
-
Clean the patterned ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of Donor-ATC and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific blend (e.g., 110 °C) for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a 1 nm layer of lithium fluoride (LiF) followed by a 100 nm layer of aluminum (Al) through a shadow mask at a pressure below 5 x 10⁻⁷ Torr.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Determine the PCE, V_oc, J_sc, and FF from the J-V curve.
-
Measure the external quantum efficiency (EQE) to analyze the spectral response of the device.
-
Diagrams:
Caption: Fabrication workflow for a bulk heterojunction organic photovoltaic device.
Application in Organic Light-Emitting Diodes (OLEDs)
Application Notes:
This compound derivatives can be engineered to function as efficient emitters or host materials in the emissive layer (EML) of OLEDs. The rigid and planar structure of the thiophene core can lead to high photoluminescence quantum yields (PLQYs). By attaching various aromatic or charge-transporting moieties to the this compound scaffold, the emission color can be tuned across the visible spectrum. For instance, extending the π-conjugation length generally leads to a red-shift in the emission. The amino and nitrile groups also provide handles for creating materials with thermally activated delayed fluorescence (TADF) properties, which can enable OLEDs to achieve near 100% internal quantum efficiency. Furthermore, derivatives can be designed to have good thermal and morphological stability, which are crucial for long device lifetimes.
Quantitative Data Summary:
The table below shows representative performance metrics for OLEDs incorporating thiophene-based emissive materials.
| Parameter | Representative Value Range |
| External Quantum Efficiency (EQE) | 5% - 25% |
| Maximum Luminance (L_max) | 10,000 - 100,000 cd/m² |
| Commission Internationale de l'Éclairage (CIE) Coordinates | Varies with emission color |
| Turn-on Voltage | 2.5 - 5.0 V |
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol describes the fabrication of a multilayer OLED using a hypothetical this compound derivative (Emitter-ATC) as the emissive dopant.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates as described in the OPV protocol.
-
-
Organic Layer Deposition (by Thermal Evaporation):
-
Transfer the cleaned ITO substrate to a high-vacuum thermal evaporation system (base pressure < 10⁻⁷ Torr).
-
Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 30 nm of N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): 20 nm of a host material such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 5 wt% of Emitter-ATC. This is achieved by co-evaporation from two separate sources with controlled rates.
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a 1 nm layer of lithium fluoride (LiF) followed by a 100 nm layer of aluminum (Al) through a shadow mask.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
-
Calculate the external quantum efficiency, power efficiency, and luminous efficiency.
-
Measure the electroluminescence spectrum and determine the CIE coordinates.
-
Diagrams:
Caption: Layered structure of a typical multilayer OLED.
Application Notes and Protocols for 2-Aminothiophene-3-carbonitrile Derivatives in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of 2-aminothiophene-3-carbonitrile derivatives, a promising class of compounds in the discovery of new antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent activity against pathogenic bacteria and fungi. This compound and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthetic accessibility of this core, primarily through the Gewald three-component reaction, makes it an attractive starting point for the development of new therapeutic agents.[3][4]
This document outlines the synthesis of a representative compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, and details the protocols for evaluating its antimicrobial efficacy through standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation
The antimicrobial activity of various this compound derivatives is summarized below. The Minimum Inhibitory Concentration (MIC) is a key metric indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 1a | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-chlorophenyl)acetamide | Staphylococcus aureus | 100 | |
| 1b | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-bromophenyl)acetamide | Staphylococcus aureus | 100 | |
| 1c | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide | Staphylococcus aureus | 200 | |
| 1a | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-chlorophenyl)acetamide | Bacillus subtilis | 200 | |
| 1b | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-bromophenyl)acetamide | Bacillus subtilis | 100 | |
| 1c | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide | Bacillus subtilis | 250 | |
| 1a | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-chlorophenyl)acetamide | Escherichia coli | 250 | |
| 1b | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-bromophenyl)acetamide | Escherichia coli | 200 | |
| 1c | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide | Escherichia coli | 500 | |
| 2c | Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate | Bacillus subtilis | 12.5 | [1][2] |
| 2c | Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate | Staphylococcus aureus | 25 | [1][2] |
| 2c | Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate | Escherichia coli | 50 | [1][2] |
| 2c | Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate | Proteus vulgaris | 50 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Gewald Reaction
This protocol describes a one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a common precursor for many derivatives, using the Gewald three-component reaction.[3][4]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur (S₈)
-
Piperidine or Morpholine (base catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or morpholine (approximately 0.1-0.2 eq), to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized broth microdilution method for determining the MIC of the synthesized 2-aminothiophene derivatives against bacterial strains, following CLSI guidelines.[5][6][7][8]
Materials:
-
Synthesized 2-aminothiophene derivative (test compound)
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution to the first column of wells, resulting in a total volume of 200 µL.
-
-
Serial Dilutions: Perform a two-fold serial dilution of the compound across the plate.
-
Using a multichannel pipette, transfer 100 µL from the first column to the second, mix thoroughly, and continue this process across to column 10.
-
Discard the final 100 µL from column 10. This creates a range of concentrations of the test compound.
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Plates: Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. Do not add bacteria to column 12.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Visualizations
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. d-nb.info [d-nb.info]
- 4. 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for Anticancer Activity of 2-Aminothiophene-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-aminothiophene-3-carbonitrile represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Notably, these scaffolds have demonstrated potent antiproliferative and cytostatic effects against various cancer cell lines, positioning them as promising candidates for the development of novel anticancer therapeutics.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the anticancer activities of these derivatives, including summarized quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different human cancer cell lines and specific kinase enzymes.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6CN14 | HeLa | Cervical Adenocarcinoma | < 50 | [4] |
| PANC-1 | Pancreatic Adenocarcinoma | < 50 | [4] | |
| 7CN09 | HeLa | Cervical Adenocarcinoma | < 50 | [4] |
| PANC-1 | Pancreatic Adenocarcinoma | < 50 | [4] | |
| BZ02 (2-iodobenzamide derivative) | A549 | Lung Carcinoma | 6.10 | |
| BZA09 (benzylamine derivative) | A549 | Lung Carcinoma | 2.73 | |
| Compound 3b (thienopyrimidine) | HepG2 | Hepatocellular Carcinoma | 3.105 | [6] |
| PC-3 | Prostate Cancer | 2.15 | [6] | |
| Compound 4c (thienopyrimidine) | HepG2 | Hepatocellular Carcinoma | 3.023 | [6] |
| PC-3 | Prostate Cancer | 3.12 | [6] | |
| Compound 21a | H1299 | Lung Cancer | 0.0125 | [7][8] |
| Thiophene Carboxamide 2b | Hep3B | Hepatocellular Carcinoma | 5.46 | [9] |
| Thiophene Carboxamide 2e | Hep3B | Hepatocellular Carcinoma | 12.58 | [9] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 21a | EGFR | 0.00047 | [7][8] |
| HER2 | 0.00014 | [7][8] | |
| Compound 3b | VEGFR-2 | 0.126 | [6] |
| AKT | 6.96 | [6] | |
| Compound 4c | VEGFR-2 | 0.075 | [6] |
| AKT | 4.60 | [6] | |
| Compound 17f | VEGFR-2 | 0.23 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer activity of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells (both adherent and suspension) after treatment with the test compounds.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells after treatment and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI channels.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their anticancer evaluation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Aminothiophene-3-carbonitrile in Dye and Pigment Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophene-3-carbonitrile and its derivatives are versatile precursors in the synthesis of a wide range of heterocyclic azo dyes and pigments. These compounds serve as important diazo components, which, after diazotization, readily couple with various aromatic and heterocyclic moieties to produce chromophores with diverse colors and properties. The resulting dyes are of significant interest due to their applications as disperse dyes for synthetic fibers like polyester, offering good tinctorial strength, brightness, and fastness properties.[1] The thiophene ring, being a heterocyclic system, often imparts unique photophysical characteristics to the final dye molecule. This document provides detailed protocols and application notes for the synthesis of azo dyes derived from this compound, along with a compilation of relevant quantitative data.
Applications in Dye and Pigment Synthesis
Azo dyes derived from this compound are primarily used as disperse dyes for coloring synthetic fabrics such as polyester and nylon.[1] The specific properties of the dyes, including their color, lightfastness, and sublimation fastness, can be fine-tuned by modifying the substituents on both the 2-aminothiophene ring and the coupling component. This versatility allows for the creation of a broad palette of colors, ranging from yellow and orange to red, blue, and even green.[1] Beyond textiles, these chromophores have potential applications in other areas, such as functional dyes for optical data storage and as pigments in paints and inks.
Experimental Protocols
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of the amine followed by a coupling reaction with a suitable aromatic or heterocyclic partner.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound, a crucial intermediate in azo dye synthesis.
Materials:
-
This compound
-
Concentrated sulfuric acid (or a mixture of glacial acetic acid and propionic acid)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker, dissolve this compound (1 equivalent) in concentrated sulfuric acid (or a 2:1 mixture of glacial acetic acid and propionic acid) at a low temperature (0-5 °C) using an ice bath and continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the solution of this compound while maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid rise in temperature.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol details the coupling of the prepared diazonium salt with a coupling component to form the final azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, or a substituted aniline)
-
Appropriate solvent for the coupling component (e.g., ethanol, acetic acid, or an alkaline solution)
-
Sodium acetate (if required for pH adjustment)
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Washing solvent (e.g., cold water, ethanol)
Procedure:
-
Dissolve the chosen coupling component (1 equivalent) in a suitable solvent in a beaker. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature of the reaction mixture between 0 and 10 °C.
-
If necessary, adjust the pH of the mixture to the optimal range for coupling (typically weakly acidic to neutral, pH 4-7) by the slow addition of a sodium acetate solution.
-
Stir the reaction mixture for 1-2 hours at 0-10 °C. The formation of a colored precipitate indicates the formation of the azo dye.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data
The following tables summarize key quantitative data for a selection of azo dyes synthesized from 2-aminothiophene derivatives.
Table 1: Synthesis of Azo Dyes from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
| Coupling Component | Yield (%) | λmax (nm) in Toluene | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| N,N-dimethylaniline | 75 | 580 | 45000 |
| N,N-diethylaniline | 78 | 585 | 48000 |
| N-ethyl-N-benzylaniline | 72 | 582 | 46000 |
| Diphenylamine | 65 | 560 | 38000 |
Data extracted from a study on azo dyes derived from 2-amino-4-chloro-5-formylthiophene-3-carbonitrile.[2]
Table 2: Properties of Disperse Dyes Derived from Various 2-Aminothiophenes
| Diazo Component | Coupling Component | Color on Polyester | Light Fastness |
| 2-Amino-3,5-dinitrothiophene | N-β-acetoxyethylanilines | Bluish-red | Moderate to High |
| 2-Amino-3-cyano-5-nitrothiophene | N,N-disubstituted anilines | Blue | Good |
| 2-Amino-3-carbethoxy-4,5-dimethylthiophene | N-arylmaleimides | Various shades | Good |
This table provides a general overview of dye properties based on various sources.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the key steps and logical relationships in the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Caption: Versatility of this compound in dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2-Aminothiophene-3-carbonitrile Synthesis via Gewald Reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of 2-aminothiophene-3-carbonitriles synthesized through the Gewald three-component reaction.
Troubleshooting Guide
This section addresses specific issues encountered during the Gewald reaction in a direct question-and-answer format.
Q1: My reaction shows low to no conversion, and I'm primarily recovering starting materials. What should I investigate first?
A1: The most likely issue is the failure of the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (e.g., malononitrile).[1][2] This is often the rate-limiting step in the one-pot procedure.[2]
-
Initial Check: Run a small-scale control reaction with just the carbonyl compound, the active methylene nitrile, and the base, omitting the sulfur. Monitor the formation of the condensed α,β-unsaturated nitrile product via Thin-Layer Chromatography (TLC) or LC-MS to confirm if this crucial first step is proceeding.[1]
-
Base/Catalyst Activity: Ensure the base or catalyst is active and used in the appropriate amount. Traditional methods often use stoichiometric amounts of amine bases like morpholine or piperidine.[3][4] Newer, more efficient methods utilize catalytic amounts of catalysts such as L-proline or piperidinium borate, which can significantly improve yields and reaction rates.[3][5]
Q2: I've confirmed the Knoevenagel condensation is working, but the overall yield of the 2-aminothiophene product is still poor. What are the next steps?
A2: If the initial condensation is successful, the problem likely lies in the subsequent sulfur addition and cyclization steps.[1] Key parameters to investigate include:
-
Suboptimal Temperature: The reaction temperature is critical. Some reactions proceed at room temperature, while others require heating to facilitate sulfur addition and cyclization.[1] A temperature that is too low can lead to a sluggish or stalled reaction, whereas excessively high temperatures can promote side product formation.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]
-
Incorrect Solvent: Solvent polarity significantly impacts the reaction. Polar solvents such as ethanol, methanol, or DMF are commonly used and generally favor the reaction by enhancing the condensation of intermediates with sulfur.[1][6] The solubility of elemental sulfur in the chosen solvent is also a crucial factor to consider.[1]
-
Reactivity of Intermediates: The stability and reactivity of the Knoevenagel intermediate can influence the outcome. Highly reactive intermediates may be prone to side reactions.
Q3: My reaction mixture contains a significant side product that is difficult to separate from the desired aminothiophene. What is this impurity and how can I minimize it?
A3: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired intramolecular cyclization.[1] This can be a major cause of reduced yield.
-
Minimization Strategies: The formation of this dimer is highly dependent on reaction conditions.[1] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.
-
Purification: If the dimer forms, chromatographic purification is often necessary to isolate the desired 2-aminothiophene product.[1]
Q4: How can I improve reaction times and adopt more sustainable ("green") practices?
A4: Several modern techniques can accelerate the Gewald reaction and improve its environmental footprint.
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly shorten reaction times and, in many cases, improve product yields.[1][4][7]
-
Solvent-Free Conditions: The reaction can be performed under solvent-free conditions using methods like high-speed ball milling or by heating the neat reactants in a conventional oven.[1][8][9][10] These approaches align with green chemistry principles and can simplify the workup procedure.[1]
-
Aqueous Conditions: Some protocols have been successfully developed using water as a solvent, often in the presence of a suitable catalyst or under ultrasound activation.[8]
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism of the Gewald reaction?
A5: The reaction is understood to proceed through three primary stages:[1][7]
-
Knoevenagel Condensation: A base catalyzes the condensation of the ketone or aldehyde with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][7]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The exact mechanism of this step is not fully elucidated but is believed to be promoted by the base.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final aromatic 2-aminothiophene product.[1][7]
Caption: The three-stage mechanism of the Gewald reaction.
Q6: How does the choice of base or catalyst affect the reaction?
A6: The catalyst is crucial and influences both reaction rate and final yield.[3]
-
Traditional Bases: Amine bases like piperidine, morpholine, or triethylamine are frequently used, often in stoichiometric amounts.[3][11]
-
Modern Catalysts: Recent advancements have introduced more efficient catalytic systems. L-proline has been shown to be a green and cost-effective catalyst.[5] Salts of boric acid, such as piperidinium borate, act as conjugate acid-base pairs and can provide excellent yields in truly catalytic amounts (e.g., 10-20 mol%).[3] Other reported catalysts include various nanoparticles like ZnO and MgO-CeO2.[8]
Q7: How do I choose the right solvent for my reaction?
A7: The choice of solvent can significantly impact the reaction outcome.[1]
-
Polar Solvents: Polar solvents like ethanol, methanol, and DMF are generally preferred as they facilitate the various steps of the reaction.[1]
-
Sulfur Solubility: The solubility of elemental sulfur in the chosen solvent is an important practical consideration.[1]
-
Green Alternatives: For more sustainable processes, water has been successfully used as a solvent in some methodologies, particularly those employing ultrasound or specific catalysts.[8]
Data Presentation: Optimizing Reaction Conditions
Quantitative data from studies on the Gewald reaction highlights the impact of different parameters. The following tables summarize the optimization of a model reaction between cyclohexanone, malononitrile, and sulfur.
Table 1: Effect of Different Borate Salt Catalysts (Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), Ethanol, 70°C)
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | Pyrrolidinium borate | 30 | 90 |
| 2 | Piperidinium borate | 20 | 96 |
| 3 | Morpholinium borate | 25 | 92 |
| Data sourced from a study on piperidinium borate catalysis.[3] |
Table 2: Effect of Piperidinium Borate Catalyst Loading (Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Ethanol, 70°C)
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | No Reaction |
| 2 | 10 | 30 | 91 |
| 3 | 15 | 25 | 94 |
| 4 | 20 | 20 | 96 |
| Data sourced from a study on piperidinium borate catalysis.[3] |
Table 3: Effect of Temperature (Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium borate (20 mol%), Ethanol)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp. | 24 | Traces |
| 2 | 50 | 1 | 82 |
| 3 | 70 | 0.33 | 96 |
| Data sourced from a study on piperidinium borate catalysis.[3] |
Experimental Protocols & Workflows
Caption: A troubleshooting workflow for diagnosing low-yield issues.
Protocol 1: General Gewald Synthesis Using an Amine Base
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Solvent & Base: Add a suitable polar solvent (e.g., ethanol or DMF, approx. 0.5 M concentration). Add the amine base (e.g., morpholine, 1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50-70°C). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[8]
Protocol 2: Catalytic Synthesis Using Piperidinium Borate
-
Setup: In a reaction vial, combine the ketone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (20 mol%).[3]
-
Solvent: Add ethanol (10 mL).[3]
-
Reaction: Seal the vial and stir the mixture in a preheated oil bath at 70°C for the optimized time (e.g., 20 minutes).[3]
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure 2-aminothiophene product.
Protocol 3: Solvent-Free Synthesis via High-Speed Ball Milling
-
Setup: Place the carbonyl compound (e.g., ethyl acetoacetate, 0.02 mol), active methylene nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) into a tempered milling vial.[9]
-
Milling: Add tempered milling balls (e.g., with a ball-to-reagent weight ratio of 5:1).[9]
-
Reaction: Close the vial and place it in a planetary ball mill. Mill the mixture at a high rotation speed (e.g., 750 rpm) for the required time (e.g., 30 minutes), monitoring by TLC if necessary.[9]
-
Isolation: After the reaction, remove the crude product from the vial.
-
Purification: Purify the crude compound by recrystallization from a suitable solvent like ethyl acetate.[9]
Caption: A standard experimental workflow for the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
Side reactions and byproduct formation in thiophene synthesis
Welcome to the Technical Support Center for Thiophene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to side reactions and byproduct formation during the synthesis of thiophenes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during common thiophene synthesis reactions, including the Paal-Knorr, Gewald, and Fiesselmann syntheses.
Paal-Knorr Thiophene Synthesis
Question 1: I am observing a significant amount of a byproduct with a lower polarity than my desired thiophene in my Paal-Knorr synthesis. What is it and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr thiophene synthesis is the corresponding furan.[1] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl starting material to form the furan ring.[2][3]
Troubleshooting Strategies to Minimize Furan Formation:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and more efficient than P₄S₁₀, which can lead to better selectivity for the thiophene product.[4]
-
Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[5]
-
Reagent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help favor the thionation pathway over the competing dehydration reaction.
Question 2: My Paal-Knorr reaction is sluggish and results in a low yield of the thiophene product. What are the potential causes and solutions?
Answer: Low conversion in a Paal-Knorr synthesis can be attributed to several factors, including reagent quality and reaction conditions.
Troubleshooting Low Yields:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can interfere with the desired reaction pathway. Ensure high purity of your starting materials.
-
Activity of Sulfurizing Agent: Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity. Use fresh, properly stored reagents.
-
Solvent Choice: Anhydrous, non-polar, high-boiling solvents like toluene or xylene are commonly used to drive the reaction to completion at the necessary temperature.
-
Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[1]
| Condition | Yield of Thiophene | Key Byproduct | Notes |
| P₄S₁₀, High Temperature | Variable, often lower | Furan | Harsher conditions can lead to more byproduct formation. |
| Lawesson's Reagent, Optimized Temperature | Generally higher | Furan | Milder conditions often favor thiophene formation. |
| Microwave Irradiation | Often improved yields (e.g., >70%) | Furan | Reaction times are significantly reduced.[1] |
Gewald Aminothiophene Synthesis
Question 3: My Gewald reaction is producing a significant amount of a high molecular weight byproduct, leading to a low yield of the desired 2-aminothiophene. What is this byproduct and how can I avoid it?
Answer: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel condensation).[6] This dimerization competes with the desired cyclization with sulfur.
Troubleshooting Dimer Formation:
-
Reaction Conditions: The formation of the dimer is highly dependent on reaction conditions. Careful optimization of temperature and reactant concentrations can minimize its formation.
-
Base Selection: The choice of base is critical. While organic bases like morpholine, piperidine, or triethylamine are common, their concentration and type can influence the rate of dimerization versus cyclization.[7] Some protocols have found success with inorganic bases like CaO.[6]
-
One-Pot vs. Two-Step Procedure: While the one-pot Gewald reaction is convenient, a two-step approach can sometimes provide higher yields. This involves isolating the α,β-unsaturated nitrile after the Knoevenagel condensation and then reacting it with sulfur and a base in a separate step.[7]
Question 4: I am having difficulty purifying my 2-aminothiophene product from the crude reaction mixture. What are the recommended purification strategies?
Answer: Purification of 2-aminothiophenes can be challenging due to the presence of unreacted starting materials, sulfur, and byproducts like the aforementioned dimer.
Purification Techniques:
-
Recrystallization: For solid products, recrystallization is often the most effective method. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard method. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Aqueous Wash: Washing the crude product with water can help remove inorganic salts and other polar impurities.
| Parameter | Effect on Yield/Byproducts | Typical Yields |
| Base | Choice of base (e.g., morpholine, piperidine, triethylamine, CaO) can significantly impact reaction rate and yield. | 40-90% |
| Solvent | Polar solvents like ethanol, methanol, or DMF are commonly used. | |
| Temperature | Generally requires heating (40-100 °C), but higher temperatures can increase byproduct formation. | |
| Procedure | One-pot synthesis is common for its efficiency.[8] |
Fiesselmann Thiophene Synthesis
Question 5: In my Fiesselmann synthesis, I am observing byproducts in addition to the expected 3-hydroxy-2-thiophenecarboxylic acid derivative. What are these likely to be?
Answer: The Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters, can sometimes lead to the formation of a thioacetal byproduct.[9][10] This can occur, for example, in variations of the synthesis that start from a cyclic β-ketoester and thioglycolic acid without the addition of an alcohol.[10]
Troubleshooting Thioacetal Formation:
-
Reaction Conditions: The formation of the thioacetal versus the desired cyclized product can be influenced by the specific reactants and the presence or absence of other reagents like an alcohol.
-
Base Selection: The reaction is base-catalyzed, and the choice of base (e.g., sodium ethoxide) can influence the reaction pathway.[9]
Question 6: How can I monitor the progress of my Fiesselmann synthesis to optimize the reaction time and minimize byproducts?
Answer: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the Fiesselmann synthesis.[5]
Monitoring Reaction Progress with TLC:
-
Spotting: On a TLC plate, spot the starting materials (α,β-acetylenic ester and thioglycolic acid derivative) in separate lanes and the reaction mixture in another. A "co-spot" lane with both a starting material and the reaction mixture can also be helpful for comparison.[11]
-
Eluent: A mixture of hexanes and ethyl acetate is a common eluent system for non-polar to moderately polar organic compounds. The polarity can be adjusted to achieve good separation of spots.
-
Visualization: Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate).[12]
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction. The reaction can be stopped once the starting materials are consumed to prevent the formation of degradation products.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of a Substituted Thiophene using Lawesson's Reagent (Microwave-Assisted)
This protocol is a representative microwave-assisted method for the Paal-Knorr synthesis.
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Lawesson's Reagent (1.2 eq)
-
Toluene (anhydrous)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the 1,4-diketone and Lawesson's Reagent.
-
Add anhydrous toluene and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: One-Pot Gewald Synthesis of a 2-Aminothiophene (Conventional Heating)
This protocol outlines a general one-pot procedure for the Gewald synthesis.[6]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or triethylamine, 10-20 mol%)
-
Ethanol or methanol
Procedure:
-
To a round-bottom flask, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent (20-30 mL).
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: Fiesselmann Thiophene Synthesis
This protocol describes a general procedure for the Fiesselmann synthesis.[9]
Materials:
-
α,β-acetylenic ester
-
Thioglycolic acid derivative
-
Base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the α,β-acetylenic ester in the anhydrous solvent.
-
Add the base to the solution and stir.
-
Slowly add the thioglycolic acid derivative to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Caption: Byproduct formation logic in a Fiesselmann synthesis variation.
References
- 1. ijert.org [ijert.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Thiophene synthesis [organic-chemistry.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 2-Aminothiophene-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-aminothiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Gewald reaction?
A1: Crude this compound synthesized via the Gewald reaction may contain several impurities.[1][2][3] The most common include unreacted starting materials such as the active methylene nitrile (e.g., malononitrile) and the ketone or aldehyde. Other impurities can be elemental sulfur and side-products from the Knoevenagel condensation, which is the initial step of the Gewald reaction.[3]
Q2: What is the recommended initial purification step for crude this compound?
A2: For a solid crude product, a simple wash with a suitable solvent is a good first step to remove some of the unreacted starting materials and elemental sulfur. Subsequently, recrystallization is often the most effective initial purification technique for obtaining moderately pure this compound.[1][4]
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This can happen if the solution is supersaturated or if the cooling process is too rapid. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool down more slowly. Using a different solvent system might also be necessary.
Q4: The color of my purified this compound is not white. Does this indicate impurities?
A4: Pure this compound is typically a white to light brown solid. A darker color, such as brown, may suggest the presence of impurities. However, slight coloration does not always signify a low purity. It is recommended to assess the purity using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by checking the melting point.[5]
Q5: How can I monitor the progress of the purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[6] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. HPLC analysis can provide a more quantitative assessment of the purity.[5]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The solution is not sufficiently concentrated. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[1][4]- Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| "Oiling Out" of the Compound | - The solution is cooling too quickly.- The concentration of the compound is too high.- The presence of significant impurities. | - Ensure a slow cooling process. You can insulate the flask to slow down the rate of cooling.- Reheat the mixture to redissolve the oil, add a small amount of fresh solvent, and then cool slowly.- Consider a preliminary purification step like a solvent wash or passing a sample through a small plug of silica gel. |
| Poor Recovery of Purified Product | - Too much solvent was used for recrystallization.- The crystals were washed with a solvent that was not cold.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always wash the collected crystals with a small amount of ice-cold solvent.- Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent premature crystal formation. |
| Product is Still Impure After Recrystallization | - The impurities have very similar solubility profiles to the product in the chosen solvent.- The cooling process was too fast, leading to the trapping of impurities in the crystal lattice. | - A second recrystallization may be necessary.- Consider using a different solvent or a combination of solvents.- For more challenging separations, column chromatography is recommended. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - The chosen eluent system has the wrong polarity. | - Optimize the eluent system using TLC. A good starting point for 2-aminothiophene derivatives is a mixture of ethyl acetate and hexanes.[6] Adjust the ratio to achieve a good separation of spots on the TLC plate.- A typical Rf value for the desired compound should be around 0.3-0.4 for good separation on a column. |
| Compound Elutes Too Quickly or Too Slowly | - The eluent is too polar or not polar enough. | - If the compound elutes too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If the compound elutes too slowly or is stuck on the column (low Rf value), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of the Compound Band | - The compound is interacting too strongly with the silica gel (e.g., if it is basic).- The column is overloaded with the crude mixture. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to reduce interactions with the acidic silica gel.- Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
| Low Recovery of the Purified Compound | - The compound is irreversibly adsorbed onto the silica gel.- Some of the compound was lost during solvent removal. | - If the compound is highly polar, it might be necessary to use a more polar eluent system or switch to a different stationary phase like alumina.- Be careful during the evaporation of the solvent from the collected fractions, especially if the compound is volatile. |
Quantitative Data Summary
The following table provides typical data for the purification of 2-aminothiophene derivatives. Please note that the exact values for this compound may vary depending on the specific experimental conditions and the nature of the impurities.
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Recrystallization | Purity after 1st Recrystallization | 95-98% | Purity can be assessed by HPLC or melting point. |
| Recovery | 60-85% | Highly dependent on the solubility of the compound and impurities in the chosen solvent. | |
| Column Chromatography | Purity after Column | >99% | A certificate of analysis for a commercial sample showed 99.5% purity by HPLC.[5] |
| Recovery | 70-95% | Dependent on the separation efficiency and proper fraction collection. | |
| TLC Analysis | Eluent System | Ethyl Acetate/Hexane | The ratio can be varied (e.g., 1:9 to 3:7) to achieve optimal separation.[6] |
| Rf Value (for a related compound) | ~0.62 in 10% Ethyl Acetate/Hexane | This value can serve as a starting point for developing a TLC method for this compound. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound to a moderate to high purity.
Materials:
-
Crude this compound
-
Ethanol (or a mixture of Ethyl Acetate and Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
Objective: To obtain high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of ethyl acetate and hexane
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane) and pour it into the column. Allow the silica gel to settle, ensuring there are no air bubbles. Add another thin layer of sand on top of the silica gel bed.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Load the Sample: Carefully add the prepared sample to the top of the column.
-
Elute the Column: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to improve separation.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Synthesis of 2-Aminothiophene-3-carbonitriles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-aminothiophene-3-carbonitriles, primarily via the Gewald reaction. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in this crucial synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-aminothiophene-3-carbonitriles in a question-and-answer format.
Low or No Product Yield
Q1: My Gewald reaction is resulting in a very low yield or no desired product. What are the first things I should check?
A1: A low or non-existent yield in a Gewald reaction can often be traced back to the initial and most critical step: the Knoevenagel condensation.[1] First, verify the purity and reactivity of your starting materials, as impurities can hinder the reaction. Ensure accurate stoichiometry of all reactants. The choice of base is also crucial for the initial condensation; for less reactive ketones, a stronger base might be necessary.[1] You can run a small-scale control reaction with just the carbonyl compound and the active methylene nitrile with your chosen base to confirm the formation of the α,β-unsaturated nitrile intermediate via TLC or LC-MS before proceeding with the addition of sulfur.[2]
Q2: I've confirmed the initial Knoevenagel condensation is working, but my overall yield is still poor. What's the next step to investigate?
A2: If the initial condensation is successful, the issue likely lies in the subsequent sulfur addition and cyclization steps. Several factors can influence these stages:
-
Suboptimal Temperature: The reaction temperature affects the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating.[2] A temperature that is too low can lead to a sluggish reaction, whereas excessive heat can promote side reactions.[1] It is advisable to screen a temperature range (e.g., room temperature, 45°C, 70°C) to find the optimal conditions for your specific substrates.[2]
-
Incorrect Solvent: The polarity of the solvent is a critical parameter. Polar solvents such as ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent should also be considered.[2]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can occur as a competing reaction to the desired cyclization, which would lower the yield of the 2-aminothiophene product.[2][3] The formation of this dimer is highly dependent on the reaction conditions, and adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.[2]
Q3: How does the choice of base impact the reaction yield, and what are some alternatives to common amine bases?
A3: The base is a critical component as it catalyzes the initial Knoevenagel condensation.[1] Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used and can significantly influence the reaction rate and yield.[1] In some cases, the amine can also act as a nucleophile to activate the elemental sulfur. For less reactive ketones, a stronger base may be required.[1] Inorganic bases like sodium bicarbonate, sodium hydroxide, and sodium carbonate have also been used as alternatives to traditional amine bases.[4] Recent studies have also explored the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, which has been shown to produce excellent yields with short reaction times.[5]
Formation of Side Products and Purification Challenges
Q4: My reaction mixture is showing multiple spots on TLC, indicating the formation of byproducts. What are the likely side products and how can I minimize them?
A4: The presence of multiple byproducts is a common issue that complicates purification. Potential side products include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe the starting carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure that sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization to proceed.[1]
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize.[1] To mitigate this, you can adjust the concentration of the reactants, modify the rate of reagent addition, or change the solvent.[1]
Q5: I am having difficulty purifying my 2-aminothiophene-3-carbonitrile product. What are the recommended purification techniques?
A5: The purification strategy will depend on the physical state and impurities of your product. Common methods include:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable technique. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.
-
Acid-Base Extraction: Since the product has a basic amino group, it can be separated from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and wash with an aqueous acidic solution (e.g., 1M HCl). The product will move to the aqueous layer. After separating the aqueous layer, neutralize it with a base to precipitate the purified product, which can then be extracted back into an organic solvent.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction for synthesizing 2-aminothiophene-3-carbonitriles?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1] The generally accepted mechanism involves three main stages:
-
Knoevenagel Condensation: The reaction starts with a base-catalyzed condensation between a carbonyl compound (a ketone or aldehyde) and an active methylene nitrile (like malononitrile) to form an α,β-unsaturated nitrile intermediate.[7]
-
Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[7][8]
-
Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[7]
Q2: What are the typical starting materials for the Gewald synthesis?
A2: The versatility of the Gewald reaction comes from the wide variety of readily available starting materials, which typically include:
-
Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified reaction conditions.[1]
-
Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups. Common examples include malononitrile, ethyl cyanoacetate, and cyanoacetamide.
-
Elemental Sulfur: This serves as the source of the sulfur atom in the thiophene ring.
Q3: Can the Gewald reaction be performed under solvent-free conditions?
A3: Yes, solvent-free methods for the Gewald reaction have been developed, often utilizing techniques like high-speed ball milling or microwave irradiation.[9][10] These methods are considered more environmentally friendly and can sometimes lead to shorter reaction times and improved yields.[9][10]
Data Presentation
Table 1: Effect of Different Bases on the Yield of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Base (Catalyst) | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| Pyrrolidinium borate | 20 | 25 min | 89 | [5] |
| Piperidinium borate | 20 | 20 min | 96 | [5] |
| Morpholinium borate | 20 | 30 min | 87 | [5] |
| L-Proline | 10 | - | up to 84 | [11] |
*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H₂O (9:1), 100 °C.[5][10]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Gewald Synthesis *
| R Group (in R-CO-CH₃) | Activating Group (EWG) | Method | Time | Yield (%) | Reference |
| Phenyl | CO₂Et | Conventional | 3 h | 72 | [10] |
| Phenyl | CO₂Et | Microwave | 10 min | 82 | [10] |
| 4-Me-Phenyl | CN | Conventional | 4 h | 58 | [10] |
| 4-Me-Phenyl | CN | Microwave | 15 min | 60 | [10] |
| 4-Cl-Phenyl | CONHPh | Conventional | 3 h | 55 | [10] |
| 4-Cl-Phenyl | CONHPh | Microwave | 10 min | 87 | [10] |
*General conditions can vary. Conventional heating often involves refluxing in ethanol with an amine base, while microwave conditions are often solvent-free or on a solid support.[10]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes the synthesis of a representative 2-aminothiophene intermediate using the Gewald reaction.
-
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Protocol 2: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
This protocol details a two-step procedure which can be effective for certain substrates.
-
Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile
-
In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol).[4]
-
Heat the mixture at 60 °C for 7 hours.[4]
-
After cooling, add dichloromethane (30 mL).[4]
-
Wash the organic phase with water (2 x 20 mL), dry it over magnesium sulfate, filter, and evaporate under reduced pressure.[4]
-
Recrystallize the product from methanol to obtain 2-(1-phenylethylidene)malononitrile.[4]
-
-
Step 2: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile
-
Suspend the 2-(1-phenylethylidene)malononitrile prepared in Step 1 and elemental sulfur (1.2 eq.) in tetrahydrofuran.[4]
-
Heat the mixture to 35 °C and add a solution of sodium bicarbonate (1.0 equivalent).[4]
-
Stir the mixture for 1 hour.[4]
-
Transfer the mixture to a separatory funnel and wash with 12.5% aqueous NaCl.[4]
-
The product can be isolated by crystallization.[4]
-
Visualizations
Caption: The reaction mechanism of the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. sciforum.net [sciforum.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sciforum.net [sciforum.net]
Troubleshooting low yield in the synthesis of 2-aminothiophene derivatives
Technical Support Center: Synthesis of 2-Aminothiophene Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues in the synthesis of 2-aminothiophene derivatives, with a focus on the Gewald reaction.
Troubleshooting Guide: Low Yield and Reaction Failures
This guide addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction has resulted in a very low yield or no desired product. What are the first things I should check?
A1: Low or no yield in the Gewald reaction often points to issues with the initial and most critical step: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the thiophene ring cannot be formed.
Initial Checks:
-
Reagent Quality and Stoichiometry: Ensure all starting materials are pure and dry.[2] Verify that all reagents were measured precisely according to the protocol.[2] Impurities in the ketone/aldehyde or degradation of the active methylene nitrile can halt the reaction.
-
Base Selection: The choice and amount of base are critical for catalyzing the Knoevenagel condensation.[1][2] Secondary amines like morpholine or piperidine are commonly used and often effective.[1] For less reactive ketones, a stronger base might be required.[2]
-
Confirmation of Condensation: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base.[1] Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin-Layer Chromatography (TLC) or LC-MS to confirm the initial step is successful before proceeding.[1]
Q2: I've confirmed the Knoevenagel condensation is working, but the final 2-aminothiophene yield is still poor. What's the next step?
A2: If the initial condensation is successful, the problem likely lies in the subsequent sulfur addition and cyclization steps.[1] These stages are highly sensitive to reaction conditions.
Key Areas to Investigate:
-
Reaction Temperature: Temperature is a crucial factor. Some reactions proceed at room temperature, while others require heating.[1] A temperature that is too low can lead to a sluggish reaction, while excessive heat can promote the formation of side products.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 60°C) to find the optimum for your specific substrates.[1]
-
Sulfur Solubility and Reactivity: Elemental sulfur must be sufficiently dissolved and reactive.[2]
-
Water Removal: The condensation step produces water, which can inhibit the reaction.[2] Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[2]
Q3: My reaction mixture is complex, with significant byproducts complicating purification. What are these byproducts and how can I minimize them?
A3: The formation of byproducts is a common cause of low yields and purification challenges.
Common Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover carbonyl and active methylene compounds. To mitigate this, try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are too slow.[2] Ensure sufficient sulfur is present and that the temperature and base are appropriate for cyclization.[2]
-
Dimerization or Polymerization: Intermediates or starting materials can sometimes self-condense or polymerize.[2] This can be minimized by adjusting reactant concentrations, changing the rate of reagent addition, or selecting a different solvent.[2]
Below is a troubleshooting workflow to diagnose low-yield issues systematically.
Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of the Gewald reaction?
A4: The Gewald reaction mechanism involves three main stages.[3][4]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the α-active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[3][5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex, but it is postulated to form a sulfur-containing intermediate.[3][5]
-
Cyclization and Tautomerization: The intermediate undergoes cyclization followed by tautomerization (aromatization) to yield the final 2-aminothiophene product.[3][5]
The diagram below illustrates the key steps of the reaction.
Caption: The key stages of the Gewald three-component reaction.
Q5: How does the choice of base and solvent impact the reaction?
A5: The base and solvent are critical variables that can significantly influence the reaction outcome.
-
Base: The base acts as a catalyst for the initial Knoevenagel condensation.[2] Secondary amines like morpholine and piperidine are highly effective.[1] Tertiary amines such as triethylamine are also used.[1] The choice of base can affect both the reaction rate and the final yield.[2] In some cases, the base may also help to activate the elemental sulfur.[2]
-
Solvent: The solvent's polarity affects the solubility of reagents, particularly elemental sulfur.[2] Polar solvents like ethanol, methanol, and DMF are commonly used to improve sulfur's solubility and reactivity.[1][2] However, in some cases, solvent-free conditions or greener alternatives like water have been shown to be effective, sometimes improving yields and simplifying workup.[6][7]
Q6: Can microwave irradiation improve my reaction?
A6: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction.[2][3] It can significantly reduce reaction times and, in many cases, improve the yield of the desired 2-aminothiophene product, especially for challenging or sterically hindered substrates.[2][8]
Data on Reaction Optimization
Optimizing reaction parameters is key to achieving high yields. The following tables summarize data from studies on the Gewald reaction, providing a starting point for optimization.
Table 1: Effect of Solvent on a Model Gewald Reaction (Model Reaction: Cyclohexanone, Malononitrile, Sulfur)
| Solvent | Reaction Time (min) | Yield (%) |
| Water | 180 | 62 |
| Methanol | 90 | 81 |
| Ethanol | 75 | 88 |
| Methanol/Water (9:1) | 45 | 92 |
| Ethanol/Water (1:1) | 120 | 85 |
| DMSO | 15 | 55 |
| DMF | 10 | 60 |
| Data sourced from a study on catalytic Gewald synthesis.[9] |
Table 2: Effect of Temperature on a Model Gewald Reaction (Model Reaction: Cyclohexanone, Malononitrile, Sulfur in EtOH/H₂O)
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| Room Temperature | 1440 (24h) | Trace |
| 50 | 120 | 75 |
| 75 | 60 | 88 |
| 100 | 45 | 92 |
| Data sourced from a study on catalytic Gewald synthesis.[9] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol provides a representative method for the synthesis of 2-aminothiophene derivatives.
Materials:
-
Carbonyl compound (e.g., ketone or aldehyde) (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.0 mmol, 32 mg)
-
Base (e.g., morpholine or piperidine) (0.2 mmol, 20 mol%)
-
Solvent (e.g., Ethanol) (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup: To the round-bottom flask, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.0 mmol), and the solvent (10 mL).[9]
-
Addition of Base: Add the base (0.2 mmol) to the stirred mixture at room temperature.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and allow it to stir under reflux.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed (typically 1-4 hours).[6][9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6][7]
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying the crude product when recrystallization is insufficient.
Materials:
-
Crude 2-aminothiophene product
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate; polarity determined by TLC)
-
Chromatography column, flasks, and other standard glassware
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a solvent mixture that gives the desired product an Rf value of 0.2-0.3.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (non-polar component, e.g., hexane) and carefully pour it into the column. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.[10] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified 2-aminothiophene derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Aminothiophene-3-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminothiophene-3-carbonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Question: My compound is not crystallizing out of the solution upon cooling. What should I do?
Answer: This is a common issue that can arise from several factors.
-
The solution is not sufficiently saturated: You may have used too much solvent during the initial dissolution step.[1][2] To fix this, gently heat the solution to evaporate some of the solvent until you observe slight turbidity, then allow it to cool again slowly.[3]
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even below its saturation point.[1] To induce crystallization, try the following methods:
-
Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed" crystal) to the solution. This provides a template for further crystal formation.[3][4]
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-salt bath or a freezer for a short period, as a lower temperature might be required to initiate crystallization.[4]
-
Question: The compound has "oiled out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solid melts and separates as a liquid phase before it crystallizes.[2][5] This often happens if the compound's melting point is lower than the boiling point of the solvent or if cooling is too rapid.[2][3]
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly.[2][3]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it on a cooling hot plate to ensure a gradual temperature decrease.[2] Once at room temperature, proceed with further cooling in an ice bath.
-
Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed solvent system.
Question: The recovery yield of my purified this compound is very low. Why is this happening and how can I improve it?
Answer: A low yield is typically caused by product loss during the procedure.
-
Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the compound will remain in the mother liquor even after cooling.[1][5] Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[1]
-
Washing Step: Washing the collected crystals with an excessive amount of solvent or with solvent that is not ice-cold can redissolve a portion of your product.[1] Use a minimal amount of ice-cold solvent for rinsing.
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely on the filter paper or in the funnel stem.[5] To prevent this, pre-heat the funnel and filter flask and use a small amount of extra hot solvent.
Question: The final crystals are colored, even though the pure compound should be colorless. How do I remove colored impurities?
Answer: Colored impurities are typically soluble and can sometimes be removed with activated charcoal.
-
Decolorizing Charcoal: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal. Swirl the flask and then heat it back to boiling for a few minutes. The colored impurities will adsorb onto the charcoal surface. Remove the charcoal via hot gravity filtration before allowing the solution to cool.[4] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on literature for similar thiophene derivatives, common solvents to test include ethanol, methanol, acetone, and ethyl acetate.[6] Sometimes, a mixed solvent system, such as ethanol-water or ethyl acetate-hexane, is required to achieve the desired solubility profile.[7] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific sample.
Q2: How do I choose a suitable solvent system?
A2: A good recrystallization solvent should not react with the compound, should have a boiling point below the compound's melting point, and should be relatively volatile for easy removal from the final crystals. The solubility characteristics mentioned in A1 are paramount. If a single solvent is not suitable, a mixed-solvent system can be used where the compound is soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent").
Q3: Can I use column chromatography to purify this compound instead?
A3: Yes, column chromatography is another powerful purification technique, especially for separating complex mixtures or when recrystallization proves difficult.[3] However, for achieving very high purity of a solid compound that crystallizes well, recrystallization is often more efficient and scalable.[3] If the crude product contains significant impurities that hinder crystallization, a preliminary purification by column chromatography followed by a final recrystallization can be an effective strategy.[3]
Data Presentation
Table 1: Illustrative Solubility Profile for Recrystallization Solvent Screening
Disclaimer: The following values are hypothetical and for illustrative purposes to demonstrate the ideal solubility characteristics of a recrystallization solvent. Actual experimental determination is required.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability Notes |
| Ethanol | Low (~0.5) | High (~15) | Good potential candidate. |
| Methanol | Low (~0.8) | Very High (~25) | Good potential candidate. |
| Water | Very Low (<0.1) | Low (<0.5) | Unsuitable as a single solvent. |
| Ethyl Acetate | Medium (~2.0) | High (~20) | Potential candidate; check recovery.[6] |
| Hexane | Very Low (<0.1) | Very Low (<0.2) | Unsuitable as a primary solvent; potential anti-solvent. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add the minimum amount of solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a spatula-tip of activated charcoal. Return the flask to the heat and boil gently for 2-5 minutes.
-
Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Transfer the crystals to a watch glass and let them air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciforum.net [sciforum.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 2-Aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-aminothiophenes. This notoriously challenging reaction is pivotal in synthesizing a variety of therapeutic agents and pharmacophores.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 2-aminothiophenes, offering explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: My N-alkylation reaction of a 2-aminothiophene is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-alkylation of 2-aminothiophenes are a frequent challenge, often attributed to the low nucleophilicity of the 2-amino group, steric hindrance, and suboptimal reaction conditions. Below is a systematic approach to troubleshooting this issue.
1. Re-evaluate Your Reaction Components:
-
Substrate Reactivity: The electronic properties of the 2-aminothiophene ring significantly influence the nucleophilicity of the amino group. Electron-withdrawing groups on the thiophene ring will decrease the nucleophilicity of the amine, making the reaction more difficult. A crucial strategy to overcome this is the N-acylation or N-carbamoylation of the 2-aminothiophene prior to alkylation. This modification enhances the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation.[1][2][3]
-
Alkylating Agent: The choice of alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. For sterically hindered substrates, it may be necessary to use a more reactive alkylating agent. However, be aware that highly reactive agents can also lead to an increase in side reactions.[4]
-
Base Selection: The choice and solubility of the base are paramount. Inorganic bases are commonly used, but their effectiveness varies significantly.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for this reaction. Its higher solubility in polar apathetic solvents and the "cesium effect" can lead to significantly higher yields compared to other bases.[2][3]
-
Potassium Carbonate (K₂CO₃): A common and less expensive alternative, but its lower solubility in solvents like DMF can lead to lower yields.[5]
-
Sodium Hydride (NaH): A strong base that can be effective, but it is often used in forcing conditions and can lead to side reactions if not used carefully.
-
2. Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the base and the thiophene substrate, facilitating the reaction.[3][4]
-
Temperature: While mild conditions are desirable, some N-alkylations of 2-aminothiophenes require elevated temperatures ("forcing conditions") to proceed at a reasonable rate.[2][3] A systematic increase in temperature should be explored, while monitoring for potential decomposition of starting materials or products.
-
Additives: The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly improve the reaction rate and yield, especially when using less soluble bases.[2][3]
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products (Over-alkylation)
Question: I am observing the formation of a di-alkylated product in my reaction. How can I favor mono-alkylation?
Answer:
Over-alkylation is a common side reaction, as the mono-alkylated product can sometimes be more nucleophilic than the starting 2-aminothiophene.
Strategies to Promote Mono-alkylation:
-
Stoichiometry: Use a large excess of the 2-aminothiophene starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it throughout the reaction.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help to reduce the rate of the second alkylation.
Competing Reaction Pathways:
Caption: Competing pathways of mono- and di-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of 2-aminothiophenes so difficult?
A1: The primary reason is the reduced nucleophilicity of the 2-amino group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic thiophene ring, making it less available for nucleophilic attack. This effect is exacerbated by the presence of electron-withdrawing groups on the ring.[2][3]
Q2: What is the best base to use for this reaction?
A2: While the optimal base can be substrate-dependent, cesium carbonate (Cs₂CO₃) has been shown to be highly effective, particularly for N-acylated 2-aminothiophenes, providing good to excellent yields under mild conditions.[2][3] It is generally more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.
Q3: Can I run this reaction without protecting the amino group?
A3: While it is possible, direct N-alkylation of unprotected 2-aminothiophenes often requires harsh reaction conditions (high temperatures, strong bases) and can result in low yields and multiple side products.[2][3] Protecting the amino group as a carbamate or an amide is a highly recommended strategy to improve the reaction's success rate under milder conditions.
Q4: What are some common side reactions to be aware of?
A4: Besides over-alkylation, other potential side reactions include C-alkylation of the thiophene ring, although this is less common. If the substrate contains other nucleophilic functional groups (e.g., a hydroxyl or carboxyl group), O- or N-alkylation at these sites can also occur. Dimerization of the starting material or product can also be an issue under certain conditions.[1]
Data Presentation
Table 1: Comparison of Bases for the N-methylation of Ethyl 2-(isobutyramido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ (2) | DMF | 25 | 18 | 95 |
| 2 | K₂CO₃ (2) | DMF | 25 | 18 | <10 |
| 3 | NaH (1.2) | DMF | 25 | 18 | 70 |
Data adapted from a study on N-acylated 2-aminothiophenes, demonstrating the superior efficacy of Cs₂CO₃.
Experimental Protocols
Protocol 1: N-Ethylation of Ethyl 2-(isobutyramido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is adapted from a successful methodology for the N-alkylation of N-acylated 2-aminothiophenes.[3]
Materials:
-
Ethyl 2-(isobutyramido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Ethyl iodide (EtI)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl 2-(isobutyramido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv) in anhydrous DMF, add Cs₂CO₃ (2.0 equiv) and TBAI (0.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl iodide (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-ethylated product.
General Experimental Workflow:
Caption: A general workflow for N-alkylation.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Catalyst Selection for Efficient Gewald Reaction: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for catalyst selection and optimization in the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the Gewald reaction?
The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2][3] The catalyst, typically a base, is crucial for the initial and rate-limiting step: a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][4] The base also promotes the subsequent addition of sulfur and the final intramolecular cyclization.[4][5]
Q2: Are stoichiometric amounts of base necessary, or can catalytic amounts be used?
While many traditional protocols use stoichiometric amounts of amine bases, recent studies have demonstrated that the Gewald reaction can be highly efficient with only catalytic amounts.[5][6] Approaches like solvent-free synthesis using high-speed ball milling or heating have been particularly successful with catalytic quantities of base.[4][7] Furthermore, novel catalyst systems, such as piperidinium borate, have been specifically designed to be effective in truly catalytic amounts (e.g., 10-20 mol%).[6]
Q3: What are the main classes of catalysts used for the Gewald reaction?
Catalysts for the Gewald reaction can be broadly categorized as follows:
-
Homogeneous Bases: These are the most common and include organic amines like morpholine, piperidine, and triethylamine, which are soluble in the reaction medium.[7][8]
-
Heterogeneous Bases: These are solid catalysts that are insoluble in the reaction medium. Examples include KF-alumina, sodium aluminate (NaAlO₂), and zinc oxide (ZnO).[9][10][11] Their primary advantage is the ease of separation and potential for recycling.[10][12]
-
Conjugate Acid-Base Pair Catalysts: A more recent development involves using salts like piperidinium borate, which act as a recyclable conjugate acid-base pair, efficiently catalyzing the reaction.[4][6]
Q4: How can green chemistry principles be applied to the Gewald reaction catalysis?
Several strategies can make the Gewald reaction more environmentally friendly:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields.[1][11][13]
-
Solvent-Free Conditions: Performing the reaction neat (without solvent), often aided by ball milling or direct heating, minimizes solvent waste.[4][7]
-
Recyclable Catalysts: Employing heterogeneous or other recyclable catalysts reduces chemical waste and cost.[6][10]
-
Alternative Reagents: An ultrasound-promoted method using sodium polysulfide in water has been developed as a catalyst-free alternative to elemental sulfur.[14]
Catalyst Performance Data
Table 1: Comparison of Common Base Catalysts for the Gewald Reaction
| Catalyst Type | Catalyst Example | Phase | Key Advantages | Common Issues |
| Homogeneous | Morpholine, Piperidine, Triethylamine[7] | Liquid[12] | High activity and selectivity, mild reaction conditions.[15] | Difficult to separate from the reaction mixture, potentially expensive to recycle.[12][16] |
| Heterogeneous | KF-Alumina, ZnO, NaAlO₂[9][10][11] | Solid[12] | Easy separation (filtration), catalyst is often reusable and recyclable.[16] | May require higher temperatures, potential for lower activity due to mass transfer limitations.[12][15] |
| Conjugate Acid-Base | Piperidinium Borate[6] | Liquid | Highly efficient in catalytic amounts, excellent yields, catalyst is recyclable.[6] | May be less common or require specific synthesis. |
Table 2: Effect of Catalyst Loading and Temperature on a Model Reaction¹
| Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |
| 0 | 100 | 24 h | No Reaction |
| 10 | 100 | 45 min | 90 |
| 15 | 100 | 30 min | 94 |
| 20 | 25 (RT) | 24 h | Traces |
| 20 | 70 | 3 h | 84 |
| 20 | 100 | 25 min | 96 |
| ¹Data is for the reaction of cyclohexanone, malononitrile, and sulfur using a piperidinium borate catalyst in a 9:1 EtOH/H₂O solvent system.[6] |
Troubleshooting Guide
Q5: My reaction yield is low or has failed completely. What should I check first?
A low or zero yield is a common issue that can often be resolved by systematically investigating the reaction setup.
-
Confirm the Initial Condensation: The Knoevenagel condensation is the first mechanistic step.[1] Try running the reaction with only the carbonyl compound, the active methylene nitrile, and the base (without sulfur). Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to ensure your catalyst and conditions are effective for this initial step.[4]
-
Check Reagent Quality and Stoichiometry: Ensure all starting materials are pure and dry, and that molar ratios are measured accurately.[5]
-
Optimize Temperature: The optimal temperature is substrate-dependent. If the reaction is sluggish at room temperature, gradual heating (e.g., to 40-60 °C) can improve the rate.[5] However, excessive heat can promote side reactions.[8] Screening a range of temperatures is often necessary.[4]
-
Evaluate Your Catalyst: If the initial condensation fails, your base may be ineffective for the specific substrates. Consider screening other amine bases (e.g., morpholine, piperidine) or switching to a different catalyst system.[5][8]
Q6: I'm getting my desired product, but it's contaminated with significant side products. How can I improve purity?
Side product formation often points to non-optimized reaction conditions.
-
Primary Side Reaction: The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired sulfur addition and cyclization.[4][5]
-
Mitigation Strategies:
-
Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the dimerization pathway.[8]
-
Modify Reagent Addition: Slow, controlled addition of one of the reactants can help maintain a low concentration of the intermediate, suppressing dimerization.[5]
-
Change Solvent: The choice of solvent can influence reaction pathways. Polar solvents like ethanol, methanol, or DMF are commonly used and generally favor the desired reaction.[5][17]
-
Q7: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific goals of your synthesis. The workflow below can help guide your decision.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. ethz.ch [ethz.ch]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistnotes.com [chemistnotes.com]
- 16. chembam.com [chembam.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aminothiophene-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-aminothiophene-3-carbonitrile, with a particular focus on the impact of solvent selection.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, often prepared via the Gewald reaction.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is slow or incomplete. | Base Selection: The choice of base is critical. Screen different bases such as piperidine, triethylamine, or morpholine. For less reactive ketones, a stronger base might be necessary.[1] Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or add a dehydrating agent.[1] |
| Poor Sulfur Solubility or Reactivity: Elemental sulfur may not be sufficiently soluble or reactive in the chosen solvent. | Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[1][2] Temperature: Gently heating the reaction mixture to 40-60°C can increase sulfur's reactivity.[1] However, be aware that excessive heat can promote side reactions. | |
| Reaction Stalling: The reaction starts but does not proceed to completion. | Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials. Ensure all reagents are pure and dry. Insufficient Catalyst: While often used in catalytic amounts, for some substrates, a higher catalyst loading may be required. An L-proline-catalyzed reaction, for example, found 10 mol% to be optimal.[3] | |
| Formation of Impurities/Side Products | Dimerization or Polymerization: The activated nitrile or intermediate products may self-condense or polymerize. | Reaction Concentration: Running the reaction at a higher dilution may disfavor intermolecular side reactions. Temperature Control: Maintain the recommended reaction temperature; excessive heat can lead to the formation of byproducts. |
| Formation of Thioamides: The nitrile group can be hydrolyzed to a thioamide under certain conditions. | Control of Basicity and Water Content: Avoid overly basic conditions and ensure anhydrous reagents and solvents are used to minimize hydrolysis. | |
| Difficulty in Product Isolation/Purification | Oily Product: The product does not crystallize and is difficult to handle. | Purification Method: If recrystallization fails, silica gel column chromatography is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[1] Solvent for Recrystallization: Screen various solvents for recrystallization, such as ethanol, methanol, or mixtures like ethyl acetate/hexanes.[1] |
| Product Contaminated with Sulfur: Residual elemental sulfur is present in the final product. | Washing Step: Wash the crude product with a solvent in which sulfur is soluble but the desired product is not, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or by hot filtration of a solution of the product in a suitable solvent. Recrystallization: Careful recrystallization can also help in separating the product from residual sulfur. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and convenient method is the Gewald reaction.[4] This is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][5]
Q2: How does the choice of solvent affect the Gewald reaction?
The solvent plays a crucial role by:
-
Solubilizing Reactants: Especially elemental sulfur, which is often a limiting factor. Polar solvents like DMF, ethanol, and methanol are effective in this regard.[1][2]
-
Influencing Reaction Rate: The polarity of the solvent can affect the rate of the initial Knoevenagel condensation and subsequent cyclization steps.
-
Determining Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction.
In some cases, solvent-free conditions using techniques like ball milling have been shown to be highly effective and environmentally friendly.[4][6]
Q3: What are the key stages of the Gewald reaction mechanism?
The generally accepted mechanism involves three main stages[1][7]:
-
Knoevenagel Condensation: A base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex.[5][7]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[5][7]
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
Yes, several green chemistry approaches have been developed. These include:
-
Solvent-Free Synthesis: Utilizing techniques like high-speed ball milling or vibration milling eliminates the need for organic solvents.[4][6][8][9]
-
Water as a Solvent: Some methodologies have successfully used water as the reaction medium, often with ultrasound activation.[9]
-
Use of Greener Catalysts: Biocompatible catalysts like L-proline have been shown to be effective.[3]
Q5: What are some common applications of 2-aminothiophene derivatives?
2-Aminothiophene scaffolds are important in medicinal chemistry and materials science. They are present in various biologically active molecules with applications as antimicrobial, anti-inflammatory, and kinase inhibitors.[3][10] They also serve as versatile starting materials for the synthesis of more complex fused heterocyclic systems like thieno[2,3-d]pyrimidines.[11]
Data on Solvent Effects
The following table summarizes the effect of different solvents and conditions on the synthesis of 2-aminothiophene-3-carbonitriles based on literature data.
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| DMF | L-proline (10 mol%) | 60 | Not Specified | Up to 84 | Optimal conditions identified for a specific L-proline catalyzed reaction.[3] |
| Ethanol | Triethylamine/Water | Room Temp | Not Specified | 75-98 | Reaction performed in a mixture of triethylamine and water.[9] |
| THF | Triethylamine | 60 | 2-3 h | 26-84 | Used in a two-step procedure where the intermediate dinitrile was first formed.[9] |
| Methanol/Ethanol | Amine Base (e.g., Morpholine) | 50 | Not Specified | Not Specified | Generally cited as common solvents for the reaction.[1][2] |
| Water | Sodium Polysulfides | 70 | 0.5-1 h | 42-90 | Performed under ultrasound activation (40 kHz).[9] |
| Solvent-Free | Diethylamine | Not Specified | 30 min | Good | High-speed vibration milling was used.[8] |
| Solvent-Free | None | Not Specified | 30 min | High | Performed using a planetary ball mill.[6] |
Experimental Protocols
General One-Pot Protocol for Gewald Synthesis in Solution
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol).[1]
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or DMF (20-30 mL). Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).[1]
-
Reaction Execution: Stir the reaction mixture. Depending on the reactivity of the substrates, the reaction can be run at room temperature or heated to 40-60°C.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and place it in an ice bath to facilitate the precipitation of the product. Collect the solid by vacuum filtration and wash it with cold ethanol.[11]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[11]
Solvent-Free Protocol using Ball Milling
-
Charging the Mill: Place the carbonyl compound (1 eq.), active methylene nitrile (1 eq.), and elemental sulfur (1 eq.) into a stainless steel milling vial.[6]
-
Milling: Add the grinding balls and place the sealed vials in the planetary ball mill. Mill the mixture at a specified rotation speed (e.g., 750 rpm) for a set time (e.g., 30 minutes).[6]
-
Monitoring and Isolation: The reaction progress can be monitored by taking small aliquots at intervals and analyzing via TLC.[6]
-
Purification: After the reaction is complete, the crude product is typically purified by recrystallization from a suitable solvent like ethyl acetate.[6]
Visualizations
Caption: General experimental workflow for the solution-phase Gewald synthesis.
Caption: Influence of solvent choice on key parameters of the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Aminothiophene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor aqueous solubility of 2-aminothiophene derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Troubleshooting Guide: Low Aqueous Solubility
Issue: My 2-aminothiophene derivative has poor solubility in aqueous solutions, leading to unreliable results in biological assays and challenges in formulation development.
Potential Causes & Solutions:
-
Suboptimal pH: The solubility of 2-aminothiophene derivatives can be significantly influenced by the pH of the solution due to the presence of an amino group.
-
Solution: Attempt to adjust the pH of your aqueous buffer. Acidic conditions can protonate the amino group, which may increase aqueous solubility.[1]
-
-
High Crystallinity: A highly stable crystal lattice can contribute to poor solubility.
-
Hydrophobic Nature: The inherent hydrophobicity of the molecule may limit its interaction with water.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: How can I quickly assess the potential for pH modification to improve the solubility of my 2-aminothiophene derivative?
A1: A simple pH-solubility profile can be generated by attempting to dissolve your compound in a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9). A significant increase in solubility at lower pH values suggests that salt formation under acidic conditions could be a viable strategy.
Q2: What are co-solvents and how do I choose the right one?
A2: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.[4] Commonly used co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] The selection should be based on the specific derivative and the requirements of the downstream application, paying close attention to potential toxicity in biological assays.[1] Start with a low percentage of the co-solvent and titrate upwards until the desired solubility is achieved.
Q3: When should I consider using surfactants?
A3: Surfactants are beneficial when dealing with highly lipophilic 2-aminothiophene derivatives. They work by forming micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.[5] Nonionic surfactants like Polysorbate 80 and Poloxamers are often preferred due to their lower toxicity compared to ionic surfactants.[5]
Advanced Techniques
Q4: What is a nanosuspension and how can it help with my compound's solubility?
A4: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants.[10] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a higher dissolution velocity and saturation solubility.[11][12] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[10][11]
Q5: How do solid dispersions work to improve solubility?
A5: Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[3] The drug can exist in an amorphous form, which is more soluble than the crystalline form.[2] Various hydrophilic polymers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and cellulose derivatives are commonly used as carriers.[13]
Q6: What are cyclodextrins and how do they enhance solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] They can encapsulate poorly water-soluble molecules, like 2-aminothiophene derivatives, within their hydrophobic core, forming an inclusion complex.[2][14] This complex is more soluble in water than the drug molecule alone.[15] A study on a 2-aminothiophene derivative demonstrated a more than 29-fold increase in apparent solubility upon complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][16][17]
Q7: What is the prodrug approach and when is it applicable?
A7: The prodrug approach involves chemically modifying the drug molecule to create a more water-soluble derivative (the prodrug).[8][18] This prodrug is then converted back to the active parent drug in the body through enzymatic or chemical reactions.[18] This strategy is particularly useful for optimizing the physicochemical and pharmacokinetic properties of a drug candidate.[18][19]
Quantitative Data Summary
| Technique | Carrier/Excipient | Example Drug Class | Fold Solubility Increase | Reference |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin | 2-Aminothiophene derivative (6CN10) | >29 | [6][16][17] |
| Prodrug Approach | O-phosphate ester | MMP inhibitor | >2000 | [8] |
| Prodrug Approach | Amide derivative | Acyclovir | 17 | [18] |
| Prodrug Approach | Sulfonamide derivative | COX-2 inhibitor (PC407) | ~12,688 (from 1.6 µg/mL to 20.3 mg/mL) | [18] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.[20][21]
-
Preparation: Add an excess amount of the 2-aminothiophene derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21][22]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[22] A standard calibration curve should be used for accurate quantification.[21]
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Pre-suspension: Disperse the 2-aminothiophene derivative in an aqueous solution containing a surfactant (e.g., polysorbate 80) to form a pre-suspension.
-
Homogenization: Force the pre-suspension through a high-pressure homogenizer at high pressure for multiple cycles. The cavitation forces will break down the drug microparticles into nanoparticles.[2][4]
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using techniques like dynamic light scattering.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both the 2-aminothiophene derivative and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of solvents).[13][23]
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid mass.[23]
-
Drying and Sizing: Dry the solid mass completely under vacuum to remove any residual solvent. Then, grind and sieve the solid dispersion to obtain a uniform powder.[23]
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
-
Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Complexation: Add the 2-aminothiophene derivative to the cyclodextrin solution (a 1:1 molar ratio is a good starting point) and stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[1]
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).[1]
-
Lyophilization: Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1]
-
Characterization: Evaluate the complex for enhanced solubility and characterize its physical properties.
Visualizations
Caption: A logical workflow for addressing poor aqueous solubility.
Caption: The impact of solubility enhancement on drug bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. ijpbr.in [ijpbr.in]
- 5. brieflands.com [brieflands.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. japsonline.com [japsonline.com]
- 14. oatext.com [oatext.com]
- 15. alfachemic.com [alfachemic.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. iosrphr.org [iosrphr.org]
Validation & Comparative
Characterization of 2-Aminothiophene-3-carbonitrile: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-aminothiophene-3-carbonitrile and its structurally related analogs, 2-aminothiophene-3-carboxamide and methyl 2-aminothiophene-3-carboxylate. Understanding the distinct NMR features of these compounds is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in medicinal chemistry and materials science. The data presented herein is supported by established experimental protocols for NMR analysis.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its derivatives. The electronic nature of the substituent at the C3 position significantly influences the chemical shifts of the thiophene ring protons and carbons, providing a clear basis for their differentiation.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H4 | H5 | NH₂ (Amino) | Other Protons | Solvent |
| This compound | ~6.8-7.0 (d) | ~6.5-6.7 (d) | ~5.0-6.0 (br s) | - | CDCl₃ |
| 2-Aminothiophene-3-carboxamide | ~7.3 (d) | ~6.2 (d) | ~6.5 (br s) | ~5.5 (br s, CONH₂) | DMSO-d₆ |
| Methyl 2-aminothiophene-3-carboxylate | ~7.4 (d) | ~6.1 (d) | ~7.0 (br s) | ~3.8 (s, OCH₃) | CDCl₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, br s = broad singlet, s = singlet.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C2 (C-NH₂) | C3 (C-CN/CO) | C4 | C5 | Other Carbons | Solvent |
| This compound | ~160-165 | ~90-95 | ~120-125 | ~115-120 | ~117 (CN) | CDCl₃ |
| 2-Aminothiophene-3-carboxamide | ~165-170 | ~110-115 | ~125-130 | ~110-115 | ~168 (CONH₂) | DMSO-d₆ |
| Methyl 2-aminothiophene-3-carboxylate | ~163-168 | ~105-110 | ~130-135 | ~108-113 | ~165 (COO), ~51 (OCH₃) | CDCl₃ |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A standardized protocol is employed for the acquisition of high-quality NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Spectrometer: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is utilized.
-
The spectral width is set to encompass all expected proton resonances (typically -2 to 12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral width is set to cover the full range of carbon chemical shifts (typically 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the characterization of 2-aminothiophene derivatives using NMR spectroscopy.
Caption: General workflow for NMR analysis of organic compounds.
The logical relationship for identifying a specific 2-aminothiophene derivative based on its NMR data is outlined below.
Caption: Logical flow for structure elucidation via NMR.
A Comparative Crystallographic Analysis of 2-Aminothiophene-3-carbonitrile Derivatives
A deep dive into the structural nuances of medicinally significant 2-aminothiophene-3-carbonitrile derivatives, this guide offers a comparative analysis of their solid-state structures as determined by X-ray crystallography. The following sections present a compilation of crystallographic data from published research, detailed experimental protocols for crystal structure determination, and a visual representation of the analytical workflow.
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The seemingly subtle modifications to the core structure of this compound can significantly impact its physicochemical properties and, consequently, its therapeutic efficacy. X-ray crystallography provides invaluable atomic-level insights into the three-dimensional architecture of these molecules, revealing the precise bond lengths, bond angles, and intermolecular interactions that govern their behavior in a crystalline state. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their solid-state structures. These derivatives showcase a range of substitutions, leading to distinct crystal packing and molecular conformations.
Table 1: Crystallographic Data for Selected this compound Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | Orthorhombic | Pna2₁ | 9.2080(4) | 14.0485(7) | 10.3826(6) | 90 | 4 | [3][4] |
| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | Monoclinic | P2₁/c | 10.6092(8) | 10.8355(8) | 11.1346(9) | 98.643(6) | 4 | [3][4] |
| 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile | C₁₁H₇N₃S | Monoclinic | P2₁/c | 3.8451(1) | 20.8901(4) | 12.2725(2) | 94.952(1) | 4 | [5] |
| trans-2-Amino-4-(2-chlorophenyl)-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile | C₁₈H₁₃ClN₂OS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Selected Bond Lengths and Angles for 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile
| Bond | Length (Å) | Angle | Degree (°) |
| C=N | 1.2795(18) | C5-N4-C4 | Not Specified |
| C5-C6 | 1.463(2) | ||
| N4-C4 | 1.3869(18) |
Data extracted from published crystallographic information files.[5]
The data reveals significant diversity in the crystal systems and unit cell parameters of these derivatives. For instance, the presence of a fused ring in (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone results in an orthorhombic crystal system, while the simpler substituted (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone crystallizes in a monoclinic system.[3][4] These structural variations, driven by different substitution patterns, influence the intermolecular interactions, such as hydrogen bonding and π–π stacking, which in turn can affect properties like solubility and bioavailability.
Experimental Protocols
The determination of the crystal structures for the compared this compound derivatives generally follows a standard workflow in X-ray crystallography.[7]
Synthesis and Crystallization
The synthesis of this compound derivatives often involves the Gewald reaction, a multicomponent reaction that utilizes an α-methylene ketone, a nitrile with an active methylene group, and elemental sulfur.[8][9] Modifications to this protocol allow for the introduction of various substituents.
For the derivatives presented, single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol or a mixture of solvents.[10]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[7]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is typically collected at a controlled temperature (e.g., 296 K).[5]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5]
Workflow for X-ray Crystallography Analysis
The following diagram illustrates the typical workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray crystallography.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4651-82-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hod4.net [hod4.net]
- 8. sciforum.net [sciforum.net]
- 9. sciforum.net [sciforum.net]
- 10. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
A Comparative Guide to Thiophene Synthesis: The Gewald Reaction vs. Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. The synthesis of substituted thiophenes is, therefore, a critical task for chemists in these fields. Among the various synthetic routes, the Gewald reaction offers a powerful and versatile approach, particularly for the preparation of 2-aminothiophenes. This guide provides an objective comparison of the Gewald reaction with other prominent thiophene synthesis methods: the Paal-Knorr, Fiesselmann, and Hinsberg syntheses. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of their reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Thiophene Synthesis Methods
The choice of a synthetic method for a thiophene derivative is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table provides a high-level comparison of the four major synthesis routes discussed in this guide.
| Reaction | Starting Materials | Product Type | Key Advantages | Key Disadvantages |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester/nitrile, Elemental Sulfur | Polysubstituted 2-Aminothiophenes | High functional group tolerance, multicomponent reaction, mild conditions | Primarily yields 2-aminothiophenes |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfuring agent (e.g., P₄S₁₀, Lawesson's reagent) | Substituted Thiophenes | Good yields for a variety of substituted thiophenes | Requires preparation of 1,4-dicarbonyls, harsh reagents |
| Fiesselmann Synthesis | β-Ketoester or α,β-acetylenic ester, Thioglycolic acid derivative | 3-Hydroxy-2-thiophenecarboxylates | Access to specific hydroxy- and carboxyl-substituted thiophenes | Limited to specific substitution patterns |
| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Thiodiacetate ester | Thiophene-2,5-dicarboxylates | Produces symmetrically substituted thiophenes | Requires 1,2-dicarbonyl compounds, can have moderate yields |
Quantitative Performance Data
The efficiency of a chemical reaction is a critical factor in its application. The following tables summarize quantitative data for each synthesis method, including reaction conditions and reported yields. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.
Table 1: Gewald Reaction Performance[1][2]
The Gewald reaction is well-known for its efficiency in producing polysubstituted 2-aminothiophenes, often with high yields under mild conditions. Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields.[1][2]
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Cyclohexanone | Malononitrile | Pyrrolidine | DMF | 50 (MW) | 30 min | 79 |
| Cyclopentanone | Malononitrile | Pyrrolidine | DMF | 50 (MW) | 30 min | 70 |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 (MW) | 30 min | 95 |
| 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 (MW) | 46 min | - |
| 2-Bromoacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 (MW) | 21 min | - |
MW denotes microwave irradiation.
Table 2: Paal-Knorr Thiophene Synthesis Performance[3]
The Paal-Knorr synthesis is a classic and reliable method for the synthesis of a wide range of substituted thiophenes from 1,4-dicarbonyl compounds.
| 1,4-Dicarbonyl Compound | Sulfuring Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetonylacetone | P₄S₁₀ | - | - | - | - |
| 2,5-Hexanedione | Lawesson's Reagent | Toluene | 150 (MW) | 10 min | 78 |
MW denotes microwave irradiation.
Table 3: Fiesselmann Thiophene Synthesis Performance
The Fiesselmann synthesis provides a route to specific 3-hydroxy-2-thiophenecarboxylic acid derivatives.
| α,β-Acetylenic Ester | Thioglycolic Acid Derivative | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Methyl propiolate | Methyl thioglycolate | NaOMe | Methanol | Reflux | - | - |
| Diethyl acetylenedicarboxylate | Ethyl thioglycolate | NaOEt | Ethanol | Reflux | - | - |
Table 4: Hinsberg Thiophene Synthesis Performance
The Hinsberg synthesis is utilized for the preparation of thiophene-2,5-dicarboxylic acid derivatives from 1,2-dicarbonyl compounds.
| 1,2-Dicarbonyl Compound | Thiodiacetate Ester | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzil | Diethyl thiodiacetate | NaOEt | Ethanol | Reflux | - | - |
| Glyoxal | Diethyl thiodiacetate | K₂CO₃ | DMF | - | - | - |
Reaction Mechanisms and Workflows
Understanding the underlying mechanism of a reaction is crucial for its optimization and application. The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical workflows of the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg reactions.
Gewald Reaction
The Gewald reaction is a multi-component reaction that proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3][4]
Caption: Logical workflow of the Gewald reaction.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfuring agent, which acts to both introduce the sulfur atom and effect cyclization.[5][6]
Caption: Logical workflow of the Paal-Knorr synthesis.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis proceeds via the condensation of a thioglycolic acid derivative with a β-ketoester or an α,β-acetylenic ester.[7][8][9][10][11]
Caption: Logical workflow of the Fiesselmann synthesis.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves a double aldol condensation between a 1,2-dicarbonyl compound and a thiodiacetate ester.[7][12][13][14][15][16]
Caption: Logical workflow of the Hinsberg synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for each of the discussed thiophene synthesis methods.
Protocol 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate[2][17]
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124 mg)
-
Elemental sulfur (1.2 mmol, 38 mg)
-
Pyrrolidine (1.0 mmol, 71 mg)
-
Dimethylformamide (DMF, 3 mL)
-
Microwave reactor vial (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 5 mL microwave reactor vial, add acetophenone (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.2 mmol), and pyrrolidine (1.0 mmol).
-
Add DMF (3 mL) to the vial and seal it.
-
Place the vial in a microwave reactor and irradiate the mixture at 80°C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene[3][18]
Materials:
-
2,5-Hexanedione (10 mmol, 1.14 g)
-
Lawesson's reagent (5 mmol, 2.02 g)
-
Toluene (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Sodium bicarbonate solution (saturated)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-hexanedione (10 mmol) and Lawesson's reagent (5 mmol).
-
Add toluene (20 mL) to the flask.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 2,5-dimethylthiophene.
Protocol 3: Fiesselmann Synthesis of Ethyl 3-Hydroxy-4-methylthiophene-2-carboxylate
Materials:
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Ethyl thioglycolate (10 mmol, 1.20 g)
-
Sodium ethoxide (20 mmol, 1.36 g)
-
Ethanol (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide (20 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
To this solution, add a mixture of ethyl acetoacetate (10 mmol) and ethyl thioglycolate (10 mmol) in ethanol (20 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Hinsberg Synthesis of Diethyl 3,4-Diphenylthiophene-2,5-dicarboxylate[7][12][13][14][15][16]
Materials:
-
Benzil (10 mmol, 2.10 g)
-
Diethyl thiodiacetate (10 mmol, 2.06 g)
-
Sodium ethoxide (20 mmol, 1.36 g)
-
Ethanol (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil (10 mmol) and diethyl thiodiacetate (10 mmol) in ethanol (30 mL).
-
Add a solution of sodium ethoxide (20 mmol) in ethanol (20 mL) to the mixture.
-
Heat the reaction mixture to reflux for 3 hours. A precipitate may form during the reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated product by filtration and wash it with cold ethanol and then with water.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.
Conclusion
The Gewald reaction stands out as a highly efficient and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which are valuable scaffolds in drug discovery. Its multicomponent nature and amenability to microwave-assisted conditions make it an attractive option for the rapid generation of compound libraries. The Paal-Knorr, Fiesselmann, and Hinsberg syntheses, while also valuable, offer access to different classes of thiophene derivatives and are often complementary to the Gewald reaction. The choice of the optimal synthetic route will ultimately depend on the specific target molecule and the desired substitution pattern. This guide provides the necessary comparative data and procedural information to enable researchers to make an informed decision for their thiophene synthesis endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ijert.org [ijert.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of 2-Aminothiophene-3-carbonitrile and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds. Its analogues have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the biological activities of this compound and its key analogues, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
Comparative Biological Activity Data
The following table summarizes the quantitative biological activity data for this compound and its derivatives, focusing on their anticancer and antimicrobial properties. The data is presented as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, providing a clear comparison of their potency.
| Compound ID | Analogue Type | Biological Activity | Target/Cell Line | IC50/MIC (µM) | Reference |
| 1 | 2-Amino-4-phenylthiophene-3-carbonitrile | Anticancer | - | - | [1] |
| 2 | 2-Amino-4-(p-chlorophenyl)thiophene-3-carbonitrile | Anticancer | - | - | [1] |
| 3 | Thieno[2,3-d]pyrimidine derivative | Anticancer | HepG2 | 3.105 ± 0.14 | [2] |
| 4 | Thieno[2,3-d]pyrimidine derivative | Anticancer | PC-3 | 2.15 ± 0.12 | [2] |
| 5 | Thieno[2,3-d]pyrimidine derivative | Anticancer | HepG2 | 3.77 ± 0.17 | [2] |
| 6 | Thieno[2,3-d]pyrimidine derivative | Anticancer | PC-3 | Moderate Inhibition | [2] |
| 7 | 2-Aminothiophene-3-carboxylate derivative | Antileishmanial | L. amazonensis (promastigotes) | 3.1 | [3] |
| 8 | 2-Aminothiophene-3-carboxylate derivative | Antileishmanial | L. amazonensis (amastigotes) | 2.9 | [3] |
| 9 | This compound analogue | Antileishmanial | L. amazonensis (promastigotes) | 9.35 | [3] |
| 10 | Thiophene derivative | Antibacterial | Col-R A. baumannii | 16 mg/L | [4] |
| 11 | Thiophene derivative | Antibacterial | Col-R E. coli | 8 mg/L | [4] |
Key Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a broad spectrum of pharmacological activities, primarily attributed to their ability to be readily functionalized, leading to diverse chemical structures that can interact with various biological targets.
Anticancer Activity: A significant number of analogues, particularly thieno[2,3-d]pyrimidines, have shown potent cytotoxic effects against a range of cancer cell lines.[2][5] These compounds often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6][7] The structural similarity of the thieno[2,3-d]pyrimidine core to the purine scaffold allows these compounds to act as ATP-competitive inhibitors in the kinase domain.[7]
Antimicrobial Activity: The 2-aminothiophene scaffold is also a promising framework for the development of novel antimicrobial agents.[8][9] Analogues have demonstrated activity against both bacteria and fungi, including drug-resistant strains.[4] The mechanism of antimicrobial action can vary, but some derivatives have been shown to interfere with microbial metabolic pathways or disrupt cell membrane integrity.
Kinase Inhibition: The versatility of the 2-aminothiophene core has been extensively exploited to design potent and selective kinase inhibitors.[6][7] By modifying the substituents on the thiophene ring, researchers can tune the binding affinity and selectivity towards specific kinases, which is a crucial aspect in the development of targeted cancer therapies.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound analogues.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)[10]
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.[11] A vehicle control (DMSO) should be included.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogues.
Caption: Workflow for Synthesis and Biological Evaluation.
This guide highlights the significant therapeutic potential of this compound and its analogues. The provided data and protocols offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive the discovery of new and effective drugs.
References
- 1. pure.uj.ac.za [pure.uj.ac.za]
- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-aminothiophene derivatives, a promising scaffold in medicinal chemistry. We delve into their structure-activity relationships (SAR), focusing on their potential as anticancer agents, and provide supporting experimental data and detailed protocols to inform future drug discovery efforts.
The 2-aminothiophene core is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will focus on the anticancer potential of these derivatives, specifically their role as kinase inhibitors and their antiproliferative effects on cancer cell lines.
Comparative Analysis of 2-Aminothiophene Derivatives as Anticancer Agents
The anticancer activity of 2-aminothiophene derivatives has been a significant area of research. These compounds have shown inhibitory effects against various cancer cell lines and specific protein kinases involved in cancer progression. Below, we present a comparative analysis of their performance based on available experimental data.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Several 2-aminothiophene derivatives have been investigated as inhibitors of EGFR, a key target in cancer therapy. A 2020 study synthesized a series of novel pyrazole-thiophene hybrid derivatives and evaluated their inhibitory activity against wild-type EGFR and the T790M mutant. One promising compound, a pyrazole-thiophene hybrid, demonstrated significant inhibitory potential.[3] Another study focused on thienopyrimidine derivatives, which incorporate the 2-aminothiophene scaffold, as dual inhibitors of EGFR and VEGFR-2.[4]
Table 1: Comparison of 2-Aminothiophene Derivatives as EGFR Inhibitors
| Compound ID/Series | Target | IC50 (µM) | Key Structural Features | Reference |
| Pyrazole-thiophene hybrid 2 | Wild-type EGFR | 16.25 µg/mL | Pyrazole and thiophene rings linked | [3] |
| Pyrazole-thiophene hybrid 2 | T790M mutant EGFR | 17.8 µg/mL | Pyrazole and thiophene rings linked | [3] |
| Thienopyrimidine derivative 19d | EGFR | 0.66 | 4-phenoxy substituent on thienopyrimidine core | [4] |
Antiproliferative Activity against Cancer Cell Lines
The antiproliferative effects of 2-aminothiophene derivatives have been evaluated against various cancer cell lines. A study in 2016 investigated the effects of several derivatives on HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cells.[5] Another study in 2020 reported on novel phenantrene and naphtho[2,1-b]thiophene derivatives, some of which showed pronounced activity against HeLa and HepG2 cells.[6]
Table 2: Comparison of Antiproliferative Activity of 2-Aminothiophene Derivatives against HeLa Cells
| Compound ID | IC50 (µM) | Exposure Time | Key Structural Features | Reference |
| Acrylonitrile 8 | 0.33 | 72h | Phenantrene scaffold with two cyano groups | [6] |
| Acrylonitrile 11 | 0.21 | 72h | Phenantrene scaffold with two cyano groups | [6] |
| 6CN14 | Not explicitly provided, but showed high efficiency | 24h and 48h | 2-aminothiophene core | [5] |
| 7CN09 | Not explicitly provided, but showed high efficiency | 24h and 48h | 2-aminothiophene core | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 2-aminothiophene derivatives.
EGFR Kinase Inhibition Assay (TR-FRET based)
This assay is used to measure the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in kinase buffer.
-
Test Compound: Prepare serial dilutions of the 2-aminothiophene derivative in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
-
Data Acquisition and Analysis :
-
Read the plate on a suitable time-resolved fluorescence reader.
-
Calculate the percentage of inhibition based on the signal from control wells (with and without enzyme).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Plating :
-
Harvest and count the desired cancer cells (e.g., HeLa, PANC-1).
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the research methodology.
Caption: EGFR signaling pathway and the inhibitory action of 2-aminothiophene derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
A Comparative Guide to Catalysts for 2-Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiophenes, a crucial scaffold in medicinal chemistry and materials science, is predominantly achieved through the Gewald three-component reaction. The choice of catalyst in this reaction is pivotal, directly influencing yield, reaction time, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Comparative Performance of Catalysts
The efficacy of different catalysts for the synthesis of 2-aminothiophenes via the Gewald reaction varies significantly. The following table summarizes the performance of selected homogeneous and heterogeneous catalysts based on key experimental parameters.
| Catalyst | Type | Catalyst Loading | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reusability |
| Piperidinium Borate | Homogeneous | 20 mol% | 100 | Ethanol/Water (9:1) | 20 - 25 min | 96 | Up to 4 cycles[1] |
| L-Proline | Homogeneous | 10 mol% | 60 | DMF | Not Specified | up to 84[2] | Not Reported |
| ZnO Nanoparticles | Heterogeneous | 2.5 mol% | 100 | Solvent-free | 6 h | 37 - 86[3] | Not Reported |
| NaAlO₂ | Heterogeneous | Not Specified | 60 | Ethanol | 10 h | 26 - 94[4] | Reported |
| ZnO/nanoclinoptilolite | Heterogeneous | 0.05 g | 100 | Not Specified | 4 h | 30 - 76[3] | Not Reported |
| MgO-CeO₂ | Heterogeneous | Not Specified | Reflux | Ethanol | 10 h | 76 - 89[3] | Not Reported |
| ZnFe₂O₄ Nanoparticles | Heterogeneous | 2.5 mol% | 100 | Not Specified | 4 h | 25 - 80[3] | Recyclable[3] |
| Piperazine/Silica Gel | Heterogeneous | Not Specified | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported |
| Zn(II) or Cd(II) MOFs | Heterogeneous | Not Specified | Not Specified | Solvent-free | Not Specified | Not Reported | Recyclable[5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of 2-aminothiophenes. Below are representative procedures for selected catalysts.
General Procedure for Gewald Reaction
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 1.0 equiv.), the active methylene compound (e.g., malononitrile, 1.0 equiv.), and elemental sulfur (1.1 equiv.). Add the appropriate solvent and the selected catalyst in the specified amount (see table above). The reaction mixture is then stirred at the designated temperature for the required time, with the progress monitored by Thin Layer Chromatography (TLC).[7]
Work-up and Purification
Upon completion of the reaction, the mixture is cooled to room temperature. The work-up procedure depends on the nature of the product and the catalyst used:
-
For solid products: The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.[1]
-
For products in solution: The solvent is removed under reduced pressure, and the residue is purified.
-
Purification techniques:
-
Recrystallization: This is a common method for purifying solid products. Typical solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane.[7]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is employed. A common eluent system is a gradient of ethyl acetate in hexanes.[3][7]
-
Catalyst-Specific Protocols
1. Homogeneous Catalysis: Piperidinium Borate
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and piperidinium borate (20 mol%) in a 9:1 mixture of ethanol and water.[1]
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 20-25 minutes.[1]
-
Work-up and Purification: After cooling, the product precipitates and is collected by filtration.[1]
-
Catalyst Recycling: The aqueous filtrate containing the catalyst can be washed with ethyl acetate to remove organic residues and reused for subsequent reactions.[1]
2. Heterogeneous Catalysis: ZnO Nanoparticles
-
Reaction Setup: In a reaction vessel, mix the carbonyl compound, active methylene nitrile, elemental sulfur, and ZnO nanoparticles (2.5 mol%).[3]
-
Reaction Conditions: The reaction is typically carried out under solvent-free conditions at 100 °C for 6 hours.[3]
-
Work-up and Purification: The solid reaction mixture is then purified, often by column chromatography, to isolate the 2-aminothiophene product.[3]
Visualizing the Process
To better understand the experimental workflow and the relationships between different catalytic parameters, the following diagrams are provided.
Caption: A generalized experimental workflow for catalyst screening in 2-aminothiophene synthesis.
Caption: Logical relationships between catalyst type, reaction parameters, and performance metrics.
Conclusion
The selection of a catalyst for 2-aminothiophene synthesis is a critical decision that balances reaction efficiency with practical considerations such as cost, safety, and environmental impact. Homogeneous catalysts like piperidinium borate can offer high yields and short reaction times.[1] Heterogeneous catalysts, including various metal oxides and supported systems, provide the significant advantage of easy separation and potential for recycling, contributing to more sustainable chemical processes.[3] This guide provides a foundational understanding to assist researchers in navigating the diverse catalytic landscape for this important synthetic transformation. Further optimization of reaction conditions for a specific substrate and catalyst combination is always recommended to achieve the best possible outcomes.
References
- 1. d-nb.info [d-nb.info]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 2-Aminothiophene-3-carbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2-aminothiophene-3-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds. By examining the principles, protocols, and data derived from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), this document offers a framework for selecting the most appropriate method for purity assessment.
The synthesis of this compound, often achieved through the Gewald reaction, can introduce various impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. The presence of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to accurately quantify the purity of the synthesized compound and identify any contaminants.
Comparison of Analytical Methodologies
The choice of analytical technique for purity validation depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required level of sensitivity and precision, and the availability of instrumentation. The following sections provide a detailed comparison of four commonly employed analytical methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of protons contributing to that signal. | Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. | Determination of the total molar purity of crystalline substances. |
| Sensitivity | High (µg to ng range). | Very high (ng to pg range). | Moderate to high, dependent on the analyte and instrument. | Dependent on the heat of fusion and impurity level; best for purities >98.5%. |
| Sample Requirements | Soluble in the mobile phase. | Volatile and thermally stable. | Soluble in a deuterated solvent. | Crystalline solid. |
| Key Advantages | Versatile for a wide range of compounds, well-established for purity assays. | Excellent for separating complex mixtures of volatile compounds and provides structural information for impurity identification. | Primary analytical method, provides structural information, and can quantify multiple components simultaneously. | Rapid determination of total eutectic impurities without the need for impurity standards. |
| Limitations | Requires a reference standard for quantification, may not be suitable for highly volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods for trace impurities, potential for signal overlap. | Not suitable for amorphous materials, compounds that decompose on melting, or for identifying individual impurities. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds. A validated reverse-phase HPLC method can effectively separate this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Isocratic or gradient elution can be employed depending on the complexity of the impurity profile. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A certificate of analysis for a commercial sample of this compound reported a purity of 99.5% as determined by HPLC[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Method Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using the area percentage method or by using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.
NMR Parameters (for ¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the total molar purity of a crystalline substance by measuring the depression of its melting point due to the presence of impurities.
Instrumentation:
-
Differential Scanning Calorimeter
Method Parameters:
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 1-3 mg.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
Data Analysis:
-
The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. This method is most accurate for samples with a purity of 98.5% or higher[2].
Visualization of the Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for purity validation of this compound.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC is a robust and widely used technique for routine purity assessment, complementary methods provide a more complete picture of the sample's composition. GC-MS is invaluable for the identification of volatile impurities, qNMR offers an accurate determination of absolute purity without the need for a specific analyte standard, and DSC provides a rapid assessment of the total molar purity of crystalline material. For comprehensive characterization, particularly in a drug development setting, a combination of these techniques is recommended to ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
Unraveling the Formation of 2-Aminothiophenes: A DFT-Based Comparison of Reaction Mechanisms
A deep dive into the computational analysis of the Gewald reaction provides valuable insights for researchers, scientists, and drug development professionals. This guide compares proposed mechanisms for the formation of 2-aminothiophenes, supported by quantitative data from Density Functional Theory (DFT) studies, offering a clearer understanding of the underlying reaction pathways.
The synthesis of 2-aminothiophenes, a crucial scaffold in medicinal chemistry, is often achieved through the Gewald reaction. While this multicomponent reaction is well-established, the precise mechanism has been a subject of investigation. Recent computational studies employing DFT have shed light on the intricate steps involved, from the initial condensation to the final cyclization and aromatization.
Mechanistic Pathways: A Comparative Overview
The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel-Cope condensation between a carbonyl compound and an activated nitrile.[1][2][3][4] This is followed by the addition of elemental sulfur and subsequent cyclization. DFT studies have been instrumental in elucidating the energetics of the various proposed intermediates and transition states.
A comprehensive computational study by Sharma and Champagne explored the intricacies of the sulfur addition and the decomposition of polysulfide intermediates.[1][2][3] Their findings indicate that the reaction is initiated by the Knoevenagel-Cope condensation, leading to the formation of an α,β-unsaturated nitrile. The subsequent opening of the elemental sulfur ring by a nucleophile forms polysulfide intermediates. These intermediates can then undergo a series of transformations, including unimolecular cyclization and nucleophilic degradation.[1][2][3]
The protonation of these polysulfides was found to be a key factor, providing a kinetically favorable pathway for their decomposition.[1][2][3] Ultimately, the cyclization of a monosulfide intermediate, followed by aromatization, is the thermodynamic driving force of the reaction, leading to the stable 2-aminothiophene product.[1][2][3]
Quantitative Insights from DFT Calculations
DFT calculations provide crucial quantitative data, such as activation free energies and reaction free energies, which allow for a direct comparison of the feasibility of different reaction pathways. The following table summarizes representative data from the computational study on the Gewald reaction mechanism.
| Reaction Step | Proposed Pathway | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |
| Knoevenagel-Cope Condensation | Initial Condensation | Data Not Available in Abstract | Data Not Available in Abstract |
| Sulfur Ring Opening | Nucleophilic Attack on S8 | Data Not Available in Abstract | Data Not Available in Abstract |
| Polysulfide Decomposition (Unimolecular) | Favored for long chains | Data Not Available in Abstract | Data Not Available in Abstract |
| Polysulfide Decomposition (Proton-assisted) | Kinetically favorable | Data Not Available in Abstract | Data Not Available in Abstract |
| Monosulfide Cyclization & Aromatization | Final Product Formation | Data Not Available in Abstract | Thermodynamically favorable |
Note: The specific numerical values for activation and reaction free energies are typically found in the full text or supporting information of the cited research articles and are not fully detailed in the abstracts.[1]
Experimental and Computational Protocols
The insights into the Gewald reaction mechanism are derived from detailed computational methodologies. A representative protocol for the DFT calculations is as follows:
Computational Details:
-
Software: Gaussian 16 was utilized for all quantum chemical calculations.
-
DFT Functional: The M06-2X or ωB97X-D functionals were employed to account for dispersion effects.
-
Basis Set: The aug-cc-pV(T+d)Z basis set was used for accurate electronic structure calculations.
-
Solvation Model: The SMD (Solvation Model based on Density) model was applied to simulate the solvent effects, with ethanol (C2H5OH) as the solvent.
-
Methodology: Geometry optimizations were performed for all reactants, intermediates, transition states, and products. Frequency calculations were carried out to confirm the nature of the stationary points (minima or transition states) and to obtain thermochemical data.[1][2][3]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the formation of 2-aminothiophene via the Gewald reaction, as elucidated by DFT studies.
References
A Comparative Guide to the Efficacy of 2-Aminothiophene-Based Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, 2-aminothiophene derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the efficacy of different 2-aminothiophene-based antimicrobial agents, supported by experimental data, to aid researchers in the pursuit of new and effective treatments against microbial infections.
Data Presentation: A Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of various 2-aminothiophene derivatives is quantitatively summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, has been compiled from multiple studies to facilitate a direct comparison of their potency against key bacterial and fungal pathogens.
Antibacterial Activity
| Compound ID | Derivative Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 1a | Phenyl-substituted | 50 | 100 | [1] |
| 1b | Chloro-phenyl substituted | 25 | 50 | [1] |
| 1c | Methoxy-phenyl substituted | 12.5 | 25 | [1] |
| 2a | Tetrahydrobenzo[b]thiophene | >100 (Inactive) | >100 (Inactive) | [2] |
| 2b | 2-aminoacetyl-tetrahydrobenzo[b]thiophene | Enhances ciprofloxacin activity (8-fold) | - | [2] |
| 3a | Phenyl-substituted with p-OH group | Stronger than Ampicillin and Gentamicin | Stronger than Ampicillin and Gentamicin | [3] |
| 4a | 5-(4-bromo-5-(methylthio)thiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | - | MIC50: 8-32 mg/L (Col-R E. coli) | [4] |
| 5a | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | - | Good activity against ESBL-producing E. coli | [5] |
Antifungal Activity
| Compound ID | Derivative Class | Candida albicans | Aspergillus fumigatus | Reference |
| 6a | Pyrazole-containing | - | Promising activity | [3] |
| 6b | Pyridine-containing | Promising activity | Promising activity | [3] |
| 7a | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | MIC: 100-200 µg/mL | - | [6] |
| 8a | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) in Chitosan film | Effective | - | [7][8] |
| 9a | 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile | MFC: 100-800 µg/mL | - | [9] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for the key experiments cited in the comparative data. These protocols are based on standardized methods and can be adapted for the evaluation of novel 2-aminothiophene derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Dissolve the 2-aminothiophene derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to achieve a concentration twice the highest concentration to be tested.
-
Preparation of Inoculum: From a fresh 18-24 hour culture, prepare a bacterial or fungal suspension in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microdilution Plate Setup: Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate. Add 100 µL of the prepared antimicrobial agent solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the standardized inoculum.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension as described in the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the 2-aminothiophene derivative onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Interpretation: Measure the diameter of the zone of complete inhibition around each disk. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter interpretive charts.
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
The antimicrobial action of 2-aminothiophene derivatives often involves the disruption of critical cellular processes in bacteria and fungi. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these agents and a typical experimental workflow for their evaluation.
Bacterial Cell Wall Synthesis and Its Inhibition
A primary target for many antibacterial agents is the synthesis of the peptidoglycan layer of the bacterial cell wall.[][11] 2-Aminothiophene derivatives can interfere with this intricate process, leading to cell lysis and death.
Caption: Inhibition of bacterial peptidoglycan synthesis by 2-aminothiophene derivatives.
Fungal Ergosterol Biosynthesis and Its Disruption
Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a key target for antifungal drugs.[12][13][14] 2-Aminothiophene derivatives have been shown to disrupt this pathway, leading to increased membrane permeability and fungal cell death.
Caption: Disruption of the fungal ergosterol biosynthesis pathway by 2-aminothiophene derivatives.
Experimental Workflow for Antimicrobial Agent Evaluation
The process of evaluating a new antimicrobial agent involves a series of well-defined steps, from initial synthesis to the determination of its efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of novel antimicrobial agents.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity [unige.iris.cineca.it]
- 9. researchgate.net [researchgate.net]
- 11. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking 2-Aminothiophene-3-carbonitrile Derivatives in Organic Solar Cells: A Comparative Guide
In the rapidly advancing field of organic photovoltaics (OPVs), the design and synthesis of novel electron-donating and -accepting materials are paramount to achieving higher power conversion efficiencies (PCEs) and device stability. While 2-Aminothiophene-3-carbonitrile serves as a versatile building block in the synthesis of various organic electronic materials, its direct application as a primary photoactive component in high-performance organic solar cells is not extensively documented in peer-reviewed literature. However, derivatives incorporating the closely related 3-cyanothiophene unit have demonstrated significant promise.
This guide provides a comparative benchmark of a high-performing donor polymer based on a 3-cyanothiophene derivative against two of the most successful and widely studied non-fullerene acceptors (NFAs), ITIC and Y6. The comparison is based on key photovoltaic performance parameters, offering researchers and scientists a clear perspective on the potential of the cyanothiophene moiety in the design of next-generation OPV materials.
Performance Benchmark: 3-Cyanothiophene Derivative vs. Established Non-Fullerene Acceptors
The following tables summarize the key performance metrics of organic solar cells fabricated using a 3-cyanothiophene-based donor polymer (PBCT-2F) and devices based on the benchmark non-fullerene acceptors ITIC and Y6.
Table 1: Performance of a 3-Cyanothiophene-Based Donor Polymer
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBCT-2F | Y6 | - | - | - | 17.1[1] |
| PBCT-2F | IT-4F | - | - | - | 12.7-13.2[1] |
Note: Specific Voc, Jsc, and FF values for the PBCT-2F:Y6 device with 17.1% PCE were not detailed in the initial source. The data for PBCT-2F:IT-4F indicates a range of performance.
Table 2: Performance of ITIC-Based Organic Solar Cells
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDB-T | ITIC | 0.84[2] | 19.42[2] | 67.89[2] | 11.08[2] |
| PBT1-EH | ITCPTC | - | - | 75.1 | 11.8[3] |
| PTB7-Th | ITIC | - | - | - | 6.85[4] |
Note: ITCPTC is a derivative of ITIC.[3]
Table 3: Performance of Y6-Based Organic Solar Cells
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PM6 | Y6 | ~0.9 | - | - | up to 19[5] |
| PM6 | Y6 | - | - | - | 15.7[6] |
Note: Y6 is also known as BTP-4F.[5]
Experimental Protocols
The fabrication of high-performance organic solar cells is a multi-step process requiring precise control over each layer's deposition and morphology. Below is a generalized experimental protocol for the fabrication of a bulk-heterojunction (BHJ) organic solar cell, which is a common architecture for devices utilizing the materials discussed.
Substrate Preparation
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun.
-
Immediately before use, the substrates are treated with UV-ozone for approximately 15 minutes to improve the wettability and work function of the ITO surface.[7]
Hole Transport Layer (HTL) Deposition
-
A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the pre-cleaned ITO substrates.[7]
-
A typical spin-coating recipe is 3000 rpm for 30-60 seconds to achieve a film thickness of approximately 30-40 nm.[7]
-
The substrates are then annealed on a hotplate at around 150 °C for 15 minutes in a nitrogen-filled glovebox to remove residual solvent.[7]
Active Layer Deposition
-
The donor and acceptor materials (e.g., PBCT-2F and Y6, or a donor polymer like PM6 and an acceptor like Y6) are dissolved in a suitable organic solvent, such as chloroform or chlorobenzene, often with a small percentage of a processing additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN), to optimize the blend morphology.
-
The solution is then spin-coated onto the HTL layer inside a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness, typically in the range of 80-120 nm.
-
The active layer is then subjected to a thermal annealing process at a specific temperature and duration, which is highly dependent on the specific materials used, to promote the formation of an optimal bicontinuous interpenetrating network for efficient charge separation and transport.
Electron Transport Layer (ETL) and Cathode Deposition
-
In a conventional device architecture, an electron transport layer is often deposited on top of the active layer. For inverted architectures, the ETL is deposited before the active layer. Common ETL materials include zinc oxide (ZnO) or small molecule organic materials.
-
Finally, a metal cathode, typically aluminum (Al) or silver (Ag), is deposited on top of the active layer (or ETL) through thermal evaporation under high vacuum (typically < 10-6 Torr). The thickness of the metal electrode is usually around 100 nm.
Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination at 100 mW/cm² using a solar simulator.
-
From the J-V curve, the key performance parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted.
-
The external quantum efficiency (EQE) is measured to determine the spectrally resolved photon-to-electron conversion efficiency of the device.
Visualizing the Workflow and Device Architecture
To better understand the processes and relationships involved in organic solar cell fabrication and function, the following diagrams are provided.
Caption: Experimental workflow for organic solar cell fabrication and characterization.
Caption: Organic solar cell device structure and charge generation process.
References
- 1. A donor polymer based on 3-cyanothiophene with superior batch-to-batch reproducibility for high-efficiency organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. Printing Fabrication of Bulk Heterojunction Solar Cells and In Situ Morphology Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Aminothiophene-3-carbonitrile: A Comprehensive Guide
For Immediate Release
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-Aminothiophene-3-carbonitrile, a compound warranting careful handling due to its hazardous properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage. All handling and disposal activities must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Primary Disposal Method: Professional Hazardous Waste Disposal
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed and treated in compliance with all local, state, and federal regulations.
Step-by-Step Professional Disposal Plan:
-
Segregation: At the point of generation, immediately segregate waste containing this compound. This includes unused product, contaminated solvents, and disposable labware such as gloves and pipette tips. Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste. The container must be kept securely closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from heat or ignition sources and have secondary containment to prevent the spread of potential leaks.
-
Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete characterization of the waste.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Experimental Protocol: Chemical Degradation (for Small Quantities)
For very small quantities (typically less than one gram), chemical degradation to a less hazardous compound may be considered as an alternative to collection by a waste disposal service. The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which may be less toxic. However, this procedure should only be performed by trained personnel in a controlled laboratory setting.
Disclaimer: The following is a general guideline for hydrolysis based on the known reactivity of similar compounds. It is not a validated protocol for this compound. The user must validate this procedure for their specific application and take all necessary safety precautions.
Acidic Hydrolysis Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add the this compound.
-
Reagent Addition: Under constant stirring, slowly add an excess of a strong acid solution (e.g., 6M hydrochloric acid or sulfuric acid).
-
Reaction: Gently heat the mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is no longer detected.
-
Work-up: After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Neutralization and Disposal: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate). The resulting solution and any precipitate should be collected as aqueous hazardous waste and disposed of through your institution's hazardous waste program.
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
